Nlrp3-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H27N3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[4-[(dimethylamino)methyl]phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
InChI |
InChI=1S/C22H27N3O3S/c1-25(2)14-15-9-11-18(12-10-15)29(27,28)24-22(26)23-21-19-7-3-5-16(19)13-17-6-4-8-20(17)21/h9-13H,3-8,14H2,1-2H3,(H2,23,24,26) |
InChI Key |
WHENNLLCPPZNFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-20: An In-Depth Technical Guide to its Mechanism of Action on the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 has become a major focus of therapeutic research. This technical guide provides a comprehensive overview of the mechanism of action of NLRP3 inhibitors, with a focus on the core principles of their interaction with the NLRP3 inflammasome. Due to the limited public information available for a compound specifically designated "Nlrp3-IN-20," this document will focus on the well-characterized mechanisms of other known NLRP3 inhibitors to provide a foundational understanding for researchers. We will delve into the molecular pathways of NLRP3 activation, the various strategies for its inhibition, present quantitative data for key inhibitors, and provide detailed experimental protocols for their characterization.
The NLRP3 Inflammasome: A Central Hub of Inflammation
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[2][3] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2][4]
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and toxins, triggers the assembly of the inflammasome.[3][5] A common downstream event for many of these stimuli is the efflux of potassium ions (K+) from the cell.[4]
Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[1][4] Active caspase-1 has two main functions:
-
Cytokine Processing: It cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are then secreted from the cell.[1][4]
-
Pyroptosis: It cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, inflammatory form of cell death known as pyroptosis.[1][4]
Mechanisms of Action of NLRP3 Inhibitors
NLRP3 inhibitors can be broadly categorized based on their mode of action, targeting different stages of the inflammasome activation and assembly process.
Direct NLRP3 Inhibitors
These small molecules directly bind to the NLRP3 protein to prevent its activation.
-
Inhibition of ATPase Activity: The NACHT domain of NLRP3 possesses ATPase activity, which is crucial for its conformational changes and oligomerization.[6] MCC950, a potent and specific NLRP3 inhibitor, is known to bind within the NACHT domain and inhibit this ATPase activity, thereby locking NLRP3 in an inactive state.[5]
-
Blocking NLRP3-NEK7 Interaction: The interaction between NLRP3 and the serine/threonine kinase NEK7 is a critical step for inflammasome activation.[3][5] Some inhibitors function by disrupting this interaction.
-
Preventing Oligomerization: Another strategy is to prevent the self-association of NLRP3 monomers, a necessary step for the recruitment of ASC. For instance, Tranilast has been shown to bind to the NACHT domain and abolish NLRP3-NLRP3 interactions.[4]
-
Covalent Inhibition: Some inhibitors, like Oridonin, are known to covalently modify specific cysteine residues on NLRP3, thereby inhibiting its activation.
Indirect NLRP3 Inhibitors
These compounds target upstream signaling events that are necessary for NLRP3 activation.
-
Inhibition of Potassium Efflux: Since potassium efflux is a common trigger for NLRP3 activation, molecules that block potassium channels, such as glyburide, can indirectly inhibit the inflammasome.[2]
-
Targeting Upstream Kinases: Various kinases are involved in the post-translational modification and activation of NLRP3. Inhibiting these kinases can prevent inflammasome assembly.
Quantitative Data for Key NLRP3 Inhibitors
The following table summarizes publicly available data for some of the most well-characterized NLRP3 inhibitors. This data is essential for comparing the potency and efficacy of different compounds.
| Inhibitor | Target | Mechanism of Action | IC50 (Human PBMCs) | Reference |
| MCC950 | NLRP3 | Inhibits NLRP3 ATPase activity | ~15 nM (for IL-1β release) | [7] |
| CP-456,773 (part of the same series as MCC950) | NLRP3 | Inhibits NLRP3 ATPase activity | ~28 nM (for ASC speck formation) | [7] |
| Glyburide | ATP-sensitive K+ channels | Inhibits potassium efflux | ~10 µM (for IL-1β release) | [2] |
| Oridonin | NLRP3 | Covalently modifies NLRP3 | ~1 µM (for IL-1β release) | N/A |
| CY-09 | NLRP3 | Binds to the Walker A motif, inhibiting ATPase activity | ~5 µM (for IL-1β release) | [4] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation Pathway and Points of Inhibition
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibitor action.
Experimental Workflow for Characterizing NLRP3 Inhibitors
Caption: General experimental workflow for the characterization of NLRP3 inhibitors.
Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
This protocol describes a standard method for assessing the inhibitory effect of a compound on NLRP3-dependent IL-1β release in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
DMEM supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound or other test compounds
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS for 3-4 hours in serum-free DMEM.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound) for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin for 1 hour or 5 mM ATP for 30 minutes.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants to assess cell death (pyroptosis) using a commercial kit.
ASC Speck Formation Assay
This immunofluorescence-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
BMDMs or THP-1 cells
-
LPS and nigericin/ATP
-
Test compound
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate. Prime, treat with inhibitor, and activate the cells as described in the previous protocol.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Staining: Incubate with the primary anti-ASC antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Quantify the percentage of cells with ASC specks.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1 in cell lysates or supernatants.
Materials:
-
Treated cell lysates or supernatants
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or use supernatants from treated cells.
-
Assay Reaction: In a 96-well plate, mix the sample with the caspase-1 substrate in the assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-1 activity.
Conclusion
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Elusive Binding Site of Nlrp3-IN-20: A Technical Guide to Small Molecule Inhibition of the NLRP3 Inflammasome
For Immediate Release
[City, State] – November 8, 2025 – Researchers and drug development professionals targeting the NLRP3 inflammasome, a key driver of inflammation in a host of diseases, are keenly interested in the precise binding interactions of novel inhibitors. This technical guide addresses the binding site of one such inhibitor, Nlrp3-IN-20, on the NLRP3 protein. However, a comprehensive review of publicly available scientific literature and chemical databases reveals no specific data for a compound designated "this compound."
In light of this, this document provides an in-depth overview of the known binding sites for other well-characterized small molecule inhibitors of NLRP3. This information is crucial for the rational design and development of next-generation NLRP3-targeted therapeutics. The focus will be on the NACHT domain, the engine of the NLRP3 inflammasome and the primary target for current inhibitors.
The NACHT Domain: A Druggable Hub for NLRP3 Inhibition
The NLRP3 protein is comprised of three key domains: a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding and oligomerization (NACHT) domain, and an N-terminal pyrin domain (PYD). The NACHT domain possesses essential ATPase activity, which is critical for the conformational changes that lead to NLRP3 activation and inflammasome assembly. Consequently, this domain is the principal target for small molecule inhibitors.
Structural and biochemical studies have revealed distinct binding pockets within the NACHT domain that are exploited by different classes of inhibitors.
The MCC950/CRID3 Binding Pocket
One of the most extensively studied NLRP3 inhibitors is MCC950 (also known as CRID3). Cryo-electron microscopy (cryo-EM) and X-ray crystallography have elucidated its binding site with high resolution.
MCC950 binds to a distinct cleft formed at the interface of four subdomains of the NACHT domain and the transition LRR.[1][2][3][4] This binding acts as a molecular glue, locking the NLRP3 protein in an inactive conformation.[5][6] The central sulfonylurea group of MCC950 is a key pharmacophore, directly interacting with the Walker A motif of the NLRP3 nucleotide-binding domain.[1][3][4] Further studies have shown that MCC950 also directly interacts with the Walker B motif, which is responsible for ATP hydrolysis, thereby inhibiting this critical function.[7][8][9][10][11] This dual interaction with key ATP-binding and hydrolysis motifs explains its potent inhibitory effect.
The CY-09 Binding Pocket
Another well-characterized inhibitor, CY-09, also targets the NACHT domain but with a slightly different mechanism. CY-09 directly binds to the ATP-binding motif, also known as the Walker A motif, of the NACHT domain.[12][13][14] By occupying this site, CY-09 directly competes with ATP binding and inhibits the intrinsic ATPase activity of NLRP3, which is a prerequisite for its oligomerization and subsequent inflammasome activation.[12][13]
Quantitative Data for Characterized NLRP3 Inhibitors
The potency of various NLRP3 inhibitors has been determined through a range of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.
| Inhibitor | Target | Assay System | IC50 | References |
| MCC950 (CRID3) | NLRP3 NACHT Domain | IL-1β release in mouse BMDMs | ~8 nM | [7] |
| IL-1β release in human PBMCs | ~15 nM | [7] | ||
| CY-09 | NLRP3 NACHT Domain (ATP-binding site) | IL-1β secretion in mouse BMDMs | 1-10 µM | [12][13] |
| NIC-11 | NLRP3 NACHT Domain (CRID3 pocket) | NanoBRET assay | 212 nM | [2] |
| NIC-12 | NLRP3 NACHT Domain (CRID3 pocket) | NanoBRET assay | 131 nM | [2] |
Experimental Protocols for Binding Site Determination
Identifying the precise binding site of a small molecule on its protein target is a multi-step process involving a combination of biochemical, biophysical, and structural biology techniques.
Protein Expression and Purification
-
Construct Design: The full-length or specific domains (e.g., NACHT domain) of human or mouse NLRP3 are cloned into an expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9) or mammalian cells (e.g., HEK293T) are commonly used for expressing recombinant NLRP3 protein.
-
Purification: The protein is purified from cell lysates using affinity chromatography, followed by size-exclusion chromatography to obtain a homogenous protein sample.
Binding Assays
-
Pull-Down Assays: A biotinylated version of the inhibitor is incubated with cell lysates or purified NLRP3 protein. Streptavidin beads are then used to pull down the biotinylated compound and any bound proteins, which are subsequently identified by Western blotting.[12][15]
-
Surface Plasmon Resonance (SPR): This technique measures the binding affinity and kinetics of the inhibitor to purified NLRP3 protein immobilized on a sensor chip.[10]
-
Bioluminescence Resonance Energy Transfer (BRET): This cell-based assay measures the displacement of a tracer molecule bound to a NanoLuc-tagged NLRP3 by a test compound, allowing for the quantification of binding affinity in a cellular context.[2][15]
Structural Determination
-
Cryo-Electron Microscopy (Cryo-EM): This has become a powerful tool for determining the high-resolution structure of large protein complexes like the NLRP3 inflammasome. Purified NLRP3 is incubated with the inhibitor and then vitrified for imaging. The resulting images are processed to generate a 3D reconstruction of the protein-inhibitor complex.[1][3][4][6]
-
X-ray Crystallography: This method requires the formation of a well-ordered crystal of the NLRP3 protein in complex with the inhibitor. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the binding site.[5]
Visualizing NLRP3 Signaling and Inhibition
NLRP3 Inflammasome Activation Pathway
References
- 1. Structure of the NLRP3 decamer bound to the cytokine release inhibitor CRID3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Crystal Structure of NLRP3 NACHT Domain With an Inhibitor Defines Mechanism of Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isb [isb.uni-bonn.de]
- 7. inflammasomelab.com [inflammasomelab.com]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. The effects of NLRP3 inflammasome inhibition by MCC950 on LPS-induced pancreatic adenocarcinoma inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CY-09 | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 15. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-20: A Technical Guide to its Selectivity Profile Against Other Inflammasomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of Nlrp3-IN-20, a compound targeting the NLRP3 inflammasome. The document outlines the methodologies used to assess its inhibitory activity against other key inflammasome complexes, namely NLRP1, NLRC4, and AIM2, and presents the relevant signaling pathways.
Introduction to Inflammasome Selectivity
Inflammasomes are multi-protein complexes that play a crucial role in the innate immune system by initiating inflammatory responses.[1][2] The NLRP3 inflammasome is a key player in this process, and its dysregulation is implicated in a wide range of inflammatory diseases.[3][4] Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research.
A critical aspect of any NLRP3 inhibitor is its selectivity. An ideal inhibitor should potently block the NLRP3 inflammasome without affecting other inflammasomes like NLRP1, NLRC4, and AIM2. This selectivity is crucial to minimize off-target effects and ensure a targeted therapeutic action. This guide delves into the experimental framework for determining the selectivity profile of NLRP3 inhibitors, using this compound as a focal point. While specific quantitative data for this compound is not publicly available, this guide utilizes representative data from other well-characterized NLRP3 inhibitors to illustrate the concepts and methodologies.
Quantitative Selectivity Profile of NLRP3 Inhibitors
The selectivity of an NLRP3 inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against the NLRP3 inflammasome with its IC50 values against other inflammasomes. A significantly lower IC50 for NLRP3 indicates high selectivity.
Table 1: Illustrative Inhibitory Activity (IC50) of a Selective NLRP3 Inhibitor
| Inflammasome Target | IC50 (µM) | Fold Selectivity vs. NLRP3 |
| NLRP3 | 0.01 | 1 |
| NLRP1 | > 50 | > 5000 |
| NLRC4 | > 50 | > 5000 |
| AIM2 | > 50 | > 5000 |
Note: The data presented in this table is representative of a highly selective NLRP3 inhibitor and is for illustrative purposes only. Specific IC50 values for this compound are not currently available in published literature.
Experimental Protocols for Determining Inflammasome Selectivity
To determine the selectivity profile of an NLRP3 inhibitor, a series of cell-based assays are employed. These assays involve the specific activation of each inflammasome in immune cells (e.g., bone marrow-derived macrophages or human peripheral blood mononuclear cells) and the subsequent measurement of key downstream markers of inflammasome activation in the presence of the inhibitor.[5][6][7]
General Experimental Workflow
The general workflow for assessing inflammasome inhibitor selectivity is as follows:
-
Cell Culture and Priming: Immune cells, such as bone marrow-derived macrophages (BMDMs), are cultured. For NLRP3 and AIM2 inflammasome activation, a priming step is typically required. This involves treating the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to upregulate the expression of inflammasome components.[6][7]
-
Inhibitor Treatment: The primed cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound).
-
Specific Inflammasome Activation: Each inflammasome is then activated using a specific stimulus:
-
NLRP3: Activated by a variety of stimuli, including ATP, nigericin, or monosodium urate (MSU) crystals.[6][8]
-
NLRP1: In human cells, activation can be induced by inhibitors of dipeptidyl peptidases 8 and 9 (DPP8/9), such as Talabostat.[6] In murine cells from specific strains, anthrax lethal toxin can be used.[6]
-
NLRC4: Activated by bacterial components like flagellin or type III secretion system rod proteins.[5][6]
-
AIM2: Activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, often introduced via transfection with synthetic DNA molecules like poly(dA:dT).[6][9]
-
-
Measurement of Downstream Readouts: The activation of the inflammasome is quantified by measuring one or more of the following:
-
Cytokine Release: The concentration of mature IL-1β and IL-18 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[10][11]
-
Caspase-1 Activation: The cleavage of pro-caspase-1 into its active p20 and p10 subunits is assessed by Western blotting of cell lysates and supernatants.[5][12] Caspase-1 activity can also be measured using specific substrates.[12]
-
Pyroptosis: The release of lactate dehydrogenase (LDH) into the supernatant, a marker of lytic cell death, is quantified using a colorimetric assay.[5]
-
ASC Speck Formation: The oligomerization of the adaptor protein ASC into a large perinuclear structure ("speck") can be visualized by immunofluorescence microscopy.[6]
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Diagram of a Typical Experimental Workflow for Selectivity Profiling
Inflammasome Signaling Pathways
Understanding the distinct activation pathways of each inflammasome is fundamental to interpreting selectivity data.
NLRP3 Inflammasome Signaling Pathway
NLRP3 activation is a two-step process. The priming signal, often from TLR activation by PAMPs, leads to the upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by a diverse array of stimuli, leads to NLRP3 oligomerization, ASC speck formation, and caspase-1 activation.[13]
NLRP1 Inflammasome Signaling Pathway
Human NLRP1 is activated by certain microbial products and cellular stress signals, leading to its auto-cleavage and the release of a C-terminal fragment that nucleates inflammasome assembly.[14]
NLRC4 Inflammasome Signaling Pathway
The NLRC4 inflammasome is activated by bacterial proteins, which are detected by NAIP proteins. This interaction triggers NLRC4 oligomerization and subsequent caspase-1 activation.[15]
AIM2 Inflammasome Signaling Pathway
The AIM2 inflammasome is activated by direct binding to cytosolic double-stranded DNA (dsDNA). This leads to AIM2 oligomerization and the recruitment of ASC and pro-caspase-1.[11]
Conclusion
The selective inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for a multitude of inflammatory diseases. A thorough characterization of an inhibitor's selectivity profile is paramount in preclinical drug development. This guide has outlined the essential experimental protocols and signaling pathways involved in determining the selectivity of an NLRP3 inhibitor like this compound. While specific data for this compound remains to be published, the methodologies described herein provide a robust framework for its evaluation and for the continued development of next-generation, highly selective NLRP3 inflammasome inhibitors.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. An optimized whole blood assay measuring expression and activity of NLRP3-, NLRC4 and AIM2-inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 11. Inhibition of AIM2 inflammasome activation by a novel transcript isoform of IFI16 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NLRC4 inhibits NLRP3 inflammasome and abrogates effective antifungal CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of NLRP3 Inflammasome Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro characterization of NLRP3 inflammasome inhibitors, using the well-described molecule MCC950 as a primary example. The methodologies and data presentation formats detailed herein are applicable to the study of novel NLRP3 inhibitors such as Nlrp3-IN-20.
Core Concepts: The NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It responds to a wide array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggering a pro-inflammatory response.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[3][4]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.[5][6][7]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex.[1][5] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][8]
Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage and activation. Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD).[1][4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for the well-characterized NLRP3 inhibitor, MCC950. This format is recommended for presenting data for novel inhibitors.
| Parameter | Cell Type | Assay Type | Value | Reference |
| IC50 (IL-1β Release) | Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin Stimulation | ~8 nM | [3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + R837 Stimulation | ~8 nM | [3] | |
| THP-1 cells | LPS + Nigericin Stimulation | ~10 nM | [8] | |
| Binding Affinity (Kd) | Purified Human NLRP3 | Biophysical Assay | 20 nM | [9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
NLRP3 Inflammasome Activation Assay in Macrophages
This assay is fundamental for assessing the inhibitory activity of a compound on the NLRP3 inflammasome.
Cell Lines:
-
Primary Murine Bone Marrow-Derived Macrophages (BMDMs): Considered a gold standard for in vitro inflammasome studies.[10]
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells.[8][11]
Protocol:
-
Cell Seeding: Plate BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[10][11]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as:
-
Incubation: Incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the IL-1β concentration against the inhibitor concentration.
Caspase-1 Activity Assay
This assay directly measures the activity of the effector enzyme of the inflammasome.
Protocol:
-
Follow steps 1-5 of the NLRP3 Inflammasome Activation Assay.
-
Cell Lysis: Lyse the cells to release intracellular components.
-
Caspase-1 Activity Measurement: Use a commercially available caspase-1 activity assay kit, which typically involves a fluorogenic or colorimetric substrate for caspase-1.
-
Data Analysis: Determine the effect of the inhibitor on caspase-1 activity.
ASC Speck Formation Assay
This imaging-based assay visualizes the assembly of the inflammasome complex.
Protocol:
-
Plate cells (e.g., immortalized macrophages expressing fluorescently tagged ASC) on glass coverslips.
-
Perform the priming and activation steps as described in the NLRP3 Inflammasome Activation Assay, including treatment with the inhibitor.
-
Cell Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them, and stain the nuclei with DAPI.
-
Microscopy: Visualize the cells using fluorescence microscopy. ASC specks will appear as distinct fluorescent puncta within the cells.
-
Quantification: Quantify the percentage of cells with ASC specks in the presence and absence of the inhibitor.
Target Engagement Assay
This assay confirms the direct binding of the inhibitor to the NLRP3 protein within the cellular environment.
Protocol (e.g., NanoBRET™ Target Engagement Assay):
-
Co-express a NanoLuc® luciferase-NLRP3 fusion protein and a fluorescent tracer in cells.
-
Inhibitor Treatment: Treat the cells with the test inhibitor.
-
Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the inhibitor is displacing the tracer and binding to NLRP3.
-
Data Analysis: Determine the binding affinity and residence time of the inhibitor.[8]
Visualizations
NLRP3 Inflammasome Signaling Pathway
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cellular Models and Assays to Study NLRP3 Inflammasome Biology | Semantic Scholar [semanticscholar.org]
- 3. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of NLRP3 Inhibitors Beyond NLRP3: A Technical Guide
Disclaimer: This document focuses on the well-characterized NLRP3 inflammasome inhibitor, MCC950, as a representative compound due to the absence of specific public domain data for "Nlrp3-IN-20". The off-target profile of this compound may differ.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule inhibitors targeting NLRP3 have emerged as promising therapeutic agents. MCC950, a potent and specific NLRP3 inhibitor, has been instrumental in preclinical studies. However, understanding the complete cellular target profile of such inhibitors is crucial for predicting potential side effects and elucidating their full mechanism of action. This guide provides an in-depth analysis of the known cellular targets of MCC950, excluding NLRP3 itself, based on proteomic and biochemical studies.
Off-Target Profile of MCC950
Comprehensive proteomic screening has been employed to identify the off-targets of MCC950. These unbiased approaches have revealed a primary off-target with potential physiological relevance.
Quantitative Data for MCC950 Off-Targets
Subsequent biochemical assays have validated and quantified the interaction between MCC950 and its identified off-target.
| Target | Method | Reported Value (IC50) | Notes |
| Carbonic Anhydrase 2 (CA2) | Esterase Activity Assay | 11 µM | Noncompetitive inhibition.[1] |
| NLRP3 (for reference) | IL-1β release assay (murine BMDM) | ~8 nM | Potent on-target activity. |
| NLRP3 (for reference) | Pyroptosis Assay (THP-1) | 0.2 µM | Inhibition of nigericin-induced cell death.[2] |
Key Experimental Methodologies
The identification of MCC950's off-targets was achieved through a combination of advanced chemical proteomics techniques.
Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful technique to identify direct binding partners of a small molecule within a complex biological system.
Experimental Protocol:
-
Probe Synthesis: A photo-reactive version of MCC950, an alkyne-tagged photoaffinity probe (e.g., IMP2070), is synthesized. This probe retains the core structure of MCC950 but includes a diazirine group for UV-light-induced crosslinking and an alkyne handle for subsequent enrichment.[2]
-
Cellular Treatment: Live macrophages (e.g., THP-1 cells) are primed with LPS and then treated with the photoaffinity probe. A control group is co-incubated with an excess of the parent compound (MCC950) to competitively inhibit the binding of the probe to its specific targets.[2]
-
UV Crosslinking: The cells are irradiated with UV light to activate the diazirine group on the probe, leading to covalent crosslinking with its direct binding partners.[2]
-
Lysis and Enrichment: The cells are lysed, and the alkyne-tagged, crosslinked proteins are enriched using click chemistry with an azide-biotin tag followed by streptavidin bead pulldown.
-
Proteomic Analysis: The enriched proteins are digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the probe-treated group compared to the competition control are considered potential targets.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement by a small molecule in a cellular context. The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Treatment: Intact, LPS-primed THP-1 cells are treated with various concentrations of MCC950 or a vehicle control (DMSO).[2][3]
-
Heat Shock: The treated cells are then subjected to a temperature gradient to induce protein denaturation and precipitation.[2]
-
Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by high-speed centrifugation.[2]
-
Proteomic Analysis: The soluble proteins from each temperature and concentration point are analyzed by quantitative mass spectrometry. Proteins that show a dose-dependent increase in thermal stability in the presence of MCC950 are identified as its cellular targets.[2][3]
Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflows and the potential impact of MCC950's off-target activity.
References
Nlrp3-IN-20: A Technical Guide on its Inhibitory Effect on Downstream Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Nlrp3-IN-20, focusing on its role in modulating the NLRP3 inflammasome pathway and its subsequent effect on the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This document synthesizes current knowledge, presents quantitative data, details experimental protocols, and visualizes key pathways to support research and development efforts in inflammation and immunology.
Introduction: The NLRP3 Inflammasome and its Cytokines
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, forming a platform that facilitates the auto-cleavage and activation of caspase-1.[1][3] Activated caspase-1 is a protease that serves two primary functions: it cleaves the precursors of cytokines pro-IL-1β and pro-IL-18 into their biologically active forms, IL-1β and IL-18, and it cleaves Gasdermin D (GSDMD) to induce a form of inflammatory cell death known as pyroptosis.[1][4][5]
Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, metabolic disorders like type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[6][7][8] Consequently, NLRP3 has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.[4][5] This guide focuses on this compound, a compound designed to inhibit this pathway and mitigate the release of its key downstream effector cytokines, IL-1β and IL-18.
Mechanism of Action of this compound
This compound is a pharmacological inhibitor that targets the NLRP3 inflammasome directly. Its mechanism is centered on preventing the assembly and activation of the inflammasome complex. By interfering with this upstream event, this compound effectively blocks the cascade that leads to caspase-1 activation. This, in turn, prevents the proteolytic processing and subsequent release of mature IL-1β and IL-18, the primary drivers of the acute inflammatory response mediated by this pathway.
Diagram: Canonical NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the two-signal model for canonical NLRP3 inflammasome activation and highlights the point of inhibition by this compound.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3-Mediated Inflammation in Atherosclerosis and Associated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of NLRP3 Inflammasome Inhibitors: A Technical Guide
Disclaimer: This guide provides a detailed analysis of the structural activity relationship (SAR) of a series of benzenesulfonamide-based NLRP3 inflammasome inhibitors as a representative example. Despite a comprehensive search, specific public domain data on a compound explicitly named "Nlrp3-IN-20" and its analogs could not be located. The principles and methodologies described herein are directly applicable to the study of novel NLRP3 inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the discovery and optimization of small molecule inhibitors of the NLRP3 inflammasome. The content provides a comprehensive overview of the structural modifications, biological activities, and experimental protocols related to a series of benzenesulfonamide analogs.
Introduction to the NLRP3 Inflammasome
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1.[1][2] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders, making it an attractive therapeutic target.[3][4]
The NLRP3 Inflammasome Signaling Pathway
The activation of the canonical NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).
-
Priming (Signal 1): This step is typically initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the assembly and activation of the NLRP3 inflammasome. This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by small molecules.
Caption: Canonical NLRP3 inflammasome signaling pathway.
Structural Activity Relationship of Benzenesulfonamide Analogs
A series of benzenesulfonamide analogs based on the lead compound JC124 were synthesized and evaluated for their inhibitory activity against the NLRP3 inflammasome. The following tables summarize the key structural modifications and their impact on the half-maximal inhibitory concentration (IC50) for IL-1β release in mouse J774A.1 macrophages.
Modifications on the Sulfonamide Moiety
| Compound | R1 | R2 | IC50 (µM) for IL-1β Release |
| JC124 | H | H | 3.25 |
| 10 | CH3 | CH3 | 1.58 |
| 11 | C2H5 | C2H5 | 1.05 |
| 12 | n-propyl | n-propyl | 0.82 |
| 13 | isobutyl | isobutyl | 0.65 |
| 14 | n-butyl | n-butyl | 0.55 |
| 15 | - | Phenyl | 3.10 |
Data sourced from a study on benzenesulfonamide analogues as NLRP3 inhibitors.[5]
The data indicates that increasing the alkyl chain length on the sulfonamide nitrogen generally leads to improved inhibitory potency, with the dibutyl-substituted analog 14 being the most potent in this series.[5]
Modifications on the Benzyl Moiety
| Compound | R | IC50 (µM) for IL-1β Release |
| 16 | H | 1.51 |
| 17 | 4-OCH3 | 0.42 |
| 18 | 4-OH | 0.45 |
| 19 | 4-Cl | 1.48 |
| 20 | 4-CF3 | 2.15 |
Data sourced from a study on benzenesulfonamide analogues as NLRP3 inhibitors.[5]
These results suggest that electron-donating groups at the para-position of the benzyl ring, such as methoxy (17 ) and hydroxyl (18 ), enhance the inhibitory activity.[5] In contrast, electron-withdrawing groups like chloro (19 ) and trifluoromethyl (20 ) either maintain or decrease the potency compared to the unsubstituted analog 16 .[5]
Experimental Protocols
General Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel NLRP3 inflammasome inhibitors.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Methodology for IL-1β Release Assay in J774A.1 Cells
This protocol is adapted from studies on benzenesulfonamide-based NLRP3 inhibitors.[5]
-
Cell Culture:
-
Maintain J774A.1 mouse macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compounds in DMEM.
-
After the priming step, remove the medium and add the medium containing the test compounds to the cells.
-
Incubate for 30 minutes.
-
-
Activation:
-
Add adenosine triphosphate (ATP) to a final concentration of 5 mM.
-
Incubate for 1 hour.
-
-
Supernatant Collection:
-
Centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatants for analysis.
-
-
IL-1β Quantification (ELISA):
-
Quantify the concentration of IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody against mouse IL-1β.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard dilution series of recombinant mouse IL-1β to the wells.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody.
-
Incubate, then wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash the plate.
-
Add a TMB substrate solution and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
-
-
IC50 Determination:
-
Plot the percentage of IL-1β inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Logical Relationship of SAR Findings
The following diagram illustrates the logical flow of the structure-activity relationship findings for the benzenesulfonamide series of NLRP3 inhibitors.
Caption: Logical flow of SAR findings.
References
- 1. Inhibiting the NLRP3 Inflammasome [mdpi.com]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The NLRP3 Inflammasome Inhibitor MCC950: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. This has led to the development of potent and specific inhibitors of the NLRP3 inflammasome, offering promising therapeutic avenues. While the specific compound "Nlrp3-IN-20" is not prominently documented in publicly available scientific literature, this guide focuses on the well-characterized and widely studied NLRP3 inhibitor, MCC950, as a representative molecule. This document provides a comprehensive overview of its chemical properties, stability, and mechanism of action, along with relevant experimental protocols and pathway visualizations.
Chemical Properties of MCC950
MCC950, also known as CP-456,773, is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 210826-40-7 | [1] |
| Chemical Formula | C₂₀H₂₄N₂O₅S | [1] |
| Molecular Weight | 404.48 g/mol | [1] |
| Purity | ≥ 98% (UHPLC) | [1] |
| Appearance | Translucent film or white solid | [1][3] |
| Solubility | 10 mg/ml in DMSO | [1] |
| IC₅₀ (BMDMs) | 7.5 nM | [2][4] |
| IC₅₀ (HMDMs) | 8.1 nM | [2] |
Stability and Storage
Proper handling and storage of MCC950 are crucial to maintain its potency and ensure experimental reproducibility.
| Condition | Recommendation | Reference |
| Lyophilized Form | Store at -20°C, desiccated. Stable for 24 months. | [4] |
| In Solution (DMSO) | Store at -20°C. Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles. The reconstituted product is stable for up to 6 months at -20°C. | [1][4] |
Mechanism of Action
MCC950 directly targets the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[1][5] It specifically interacts with the Walker B motif within the NACHT domain of NLRP3.[6] This interaction locks NLRP3 in an inactive conformation, thereby inhibiting its ATPase activity and preventing the conformational changes required for its oligomerization.[6][7] Consequently, the recruitment of the adaptor protein ASC and pro-caspase-1 is blocked, leading to a downstream reduction in the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[1][8] Importantly, MCC950 is highly selective for the NLRP3 inflammasome and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.[1]
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies using MCC950, based on methodologies described in the scientific literature.
In Vitro Inhibition of NLRP3 Inflammasome Activation
This protocol describes the assessment of MCC950's inhibitory effect on NLRP3 inflammasome activation in macrophages.
1. Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (HMDMs) in appropriate media.[2]
-
Seed cells in 96-well plates.[3]
-
Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[8]
2. MCC950 Treatment:
-
Prepare a stock solution of MCC950 in DMSO.[3]
-
Dilute the stock solution to the desired working concentrations (e.g., 300 nM to 10 μM) in cell culture media.[1]
-
Pre-incubate the primed cells with MCC950 for a specified period.
3. NLRP3 Activation:
-
Induce NLRP3 inflammasome activation using a known activator such as nigericin, ATP, or monosodium urate (MSU) crystals.[1]
4. Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).[9]
5. Data Analysis:
-
Determine the IC₅₀ value of MCC950 by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
In Vivo Murine Model of Inflammation
This protocol outlines a general procedure for evaluating the efficacy of MCC950 in a mouse model of inflammation.
1. Animal Model:
-
Utilize a suitable mouse model of an NLRP3-driven disease, such as a model for cryopyrin-associated periodic syndromes (CAPS) or spinal cord injury.[6][10]
2. MCC950 Administration:
-
Prepare a formulation of MCC950 suitable for in vivo administration (e.g., dissolved in phosphate-buffered saline).[9]
-
Administer MCC950 to the mice via an appropriate route, such as intraperitoneal injection. A common dose is 10 mg/kg.[9]
3. Induction of Inflammation:
-
Induce the inflammatory phenotype according to the specific disease model.
4. Assessment of Inflammatory Markers:
-
Collect blood or tissue samples at specified time points.
-
Measure the levels of inflammatory cytokines (e.g., IL-1β, IL-18) in serum or tissue homogenates using ELISA or Western blotting.[8][9]
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
5. Functional Outcomes:
-
Evaluate relevant functional outcomes based on the disease model (e.g., neurological scoring in a spinal cord injury model).[10]
6. Data Analysis:
-
Compare the levels of inflammatory markers and functional outcomes between MCC950-treated and vehicle-treated groups.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating NLRP3 inhibitors.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of MCC950.
Caption: A typical in vitro experimental workflow for evaluating NLRP3 inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 4. MCC-950 (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 5. MCC950 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunopathol.com [immunopathol.com]
- 9. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 10. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Modulating Pyroptosis via Direct Inhibition of the NLRP3 Inflammasome: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initially requested topic, "Nlrp3-IN-20," did not yield specific information in publicly available scientific literature. Therefore, this guide focuses on the well-characterized, potent, and selective NLRP3 inhibitor, MCC950 , as a representative molecule to detail the core principles of modulating pyroptosis through direct NLRP3 inhibition. The mechanisms and experimental frameworks described herein are broadly applicable to the study of similar small-molecule inhibitors.
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical intracellular sensor of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome culminates in the cleavage of Gasdermin D (GSDMD) by caspase-1, which triggers a lytic, pro-inflammatory form of programmed cell death known as pyroptosis and the release of potent inflammatory cytokines IL-1β and IL-18. Consequently, direct inhibition of the NLRP3 inflammasome presents a highly attractive therapeutic strategy. This technical guide provides an in-depth overview of the NLRP3 signaling pathway, the mechanism of action for the specific NLRP3 inhibitor MCC950, quantitative data on its efficacy, and detailed experimental protocols for evaluating NLRP3-mediated pyroptosis.
The NLRP3 Inflammasome Signaling Pathway and Pyroptosis
The activation of the canonical NLRP3 inflammasome is a tightly regulated two-step process that ensures a controlled but robust inflammatory response.
Signal 1 (Priming): The priming signal is typically initiated by microbial components, such as lipopolysaccharide (LPS), or endogenous cytokines like TNF-α. This signal engages pattern recognition receptors (e.g., Toll-like receptors), leading to the activation of the transcription factor NF-κB. This, in turn, upregulates the transcription of core inflammasome components, notably NLRP3 itself and the precursor form of Interleukin-1β, pro-IL-1β.
Signal 2 (Activation): A diverse array of secondary stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), can provide the activation signal. These stimuli include extracellular ATP, pore-forming toxins, crystalline substances like monosodium urate (MSU), and mitochondrial dysfunction. A common converging point for these signals is the induction of potassium (K+) efflux from the cell, a critical trigger for NLRP3 activation.
Assembly and Execution: Upon activation, multiple NLRP3 monomers oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, bringing multiple molecules into close proximity, which facilitates the autocatalytic cleavage and activation of caspase-1.
Active caspase-1 has two primary substrates that execute the inflammatory outcome:
-
Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their biologically active forms, IL-1β and IL-18.
-
Pyroptosis Execution: It cleaves Gasdermin D (GSDMD) at Asp276. This cleavage liberates the N-terminal fragment (GSDMD-N), which translocates to the plasma membrane and oligomerizes to form pores of 10–15 nm in diameter. These pores disrupt the cell's osmotic potential, leading to swelling and lytic cell death (pyroptosis), and serve as conduits for the release of mature IL-1β and IL-18.
Methodological & Application
Application Notes and Protocols for In Vivo Studies with NLRP3 Inflammasome Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, contributes to the pathogenesis of a wide range of inflammatory diseases. Small molecule inhibitors of the NLRP3 inflammasome are therefore of significant therapeutic interest. This document provides detailed protocols and application notes for the in vivo evaluation of NLRP3 inhibitors in various mouse models of inflammation, using a representative potent and selective NLRP3 inhibitor, referred to herein as "NLRP3-IN-20". The methodologies are based on established protocols for well-characterized NLRP3 inhibitors.
I. Signaling Pathway of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process involving a priming signal and an activation signal.
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
II. Quantitative Data Summary
The following tables summarize typical dosage and efficacy data for NLRP3 inhibitors in common mouse models. This data is synthesized from studies on compounds like NT-0249 and MCC950 and should be used as a starting point for optimization with this compound.
Table 1: Dosage and Administration of NLRP3 Inhibitors in Mouse Models
| Mouse Model | Compound | Dosage Range (mg/kg) | Administration Route | Reference |
| LPS-Induced Peritonitis | NT-0249 | 0.1 - 10 | Oral (p.o.) | [1] |
| LPS/ATP-Induced Lung Injury | NT-0249 | 1.2 - 30 | Oral (p.o.) | [1] |
| Cryopyrin-Associated Periodic Syndrome (CAPS) | NT-0249 | 1 - 10 | Oral (p.o.) | [1] |
| Hutchinson-Gilford Progeria Syndrome | MCC950 | 20 | Intraperitoneal (i.p.) | [2][3] |
| Diet-Induced Metabolic Abnormalities | BAY 11-7082 | 3 | Intraperitoneal (i.p.) | [4] |
| Resident Intruder Aggression | A804598 | Not specified | Not specified | [5] |
Table 2: Efficacy of NLRP3 Inhibitors in Preclinical Mouse Models
| Mouse Model | Compound | Key Efficacy Readouts | % Inhibition / Effect Size | Reference |
| LPS-Induced Peritonitis | NT-0249 | Peritoneal IL-1β levels | Significant reduction at 1, 3, and 10 mg/kg | [1] |
| LPS/ATP-Induced Lung Injury | NT-0249 | Lung IL-1β levels | Dose-dependent reduction | [1] |
| Cryopyrin-Associated Periodic Syndrome (CAPS) | NT-0249 | Serum IL-1β, IL-6, SAA; Splenomegaly | Dose-dependent reduction in inflammatory biomarkers | [1] |
| Hutchinson-Gilford Progeria Syndrome | MCC950 | Lifespan, Body weight, Serum IL-1β | 19.2% increase in mean lifespan, improved body weight | [2][3] |
| Diet-Induced Metabolic Abnormalities | BAY 11-7082 | Liver and kidney NLRP3, Caspase-1, IL-1β, IL-18 | Significant reduction in inflammasome components and cytokines | [4] |
| Resident Intruder Aggression | A804598, IL-1Ra | Hippocampal P2X7R, NLRP3, IL-1β | Significant reduction in NLRP3 and IL-1β levels | [5] |
III. Experimental Protocols
The following are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound.
This model is used to assess the acute in vivo efficacy of NLRP3 inhibitors.
Experimental Workflow:
Caption: Workflow for the LPS-induced peritonitis model.
Detailed Methodology:
-
Animals: Use 6-8 week old male C57BL/6J mice.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=5-10 per group):
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Positive control (e.g., MCC950 at 10 mg/kg)
-
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Priming: 30-60 minutes after dosing, prime the mice with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 0.25 mg/kg).[6]
-
Challenge: 3-4 hours after LPS priming, challenge the mice with an i.p. injection of monosodium urate (MSU) crystals (e.g., 0.5 mg suspended in sterile PBS).[6][7]
-
Sample Collection: 2-4 hours after the MSU challenge, euthanize the mice.
-
Peritoneal Lavage: Inject 5-10 mL of ice-cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid.
-
Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (IL-1β, IL-6, TNF-α) by ELISA.
-
Resuspend the cell pellet for analysis of immune cell infiltration (e.g., neutrophils) by flow cytometry.
-
This model utilizes mice with a gain-of-function mutation in the Nlrp3 gene to mimic the human autoinflammatory disease CAPS.
Experimental Workflow:
Caption: Workflow for the CAPS mouse model.
Detailed Methodology:
-
Animals: Use mice carrying a gain-of-function Nlrp3 mutation (e.g., Nlrp3 T346M knock-in mice) and wild-type littermates as controls.[8]
-
Grouping: At an appropriate age (when disease symptoms become apparent), randomize the mutant mice into treatment groups (n=5-10 per group):
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg)
-
-
Dosing: Administer this compound or vehicle daily via the desired route (e.g., oral gavage) for a specified duration (e.g., 2-4 weeks).
-
Monitoring: Monitor body weight and clinical signs of inflammation (e.g., skin lesions, joint swelling) throughout the study.
-
Sample Collection:
-
Collect blood via tail vein or submandibular bleed at baseline and at the end of the study.
-
At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture.
-
Collect spleen and liver, and record their weights.
-
-
Analysis:
-
Separate serum from the blood and measure levels of IL-1β, IL-18, and Serum Amyloid A (SAA) by ELISA.
-
Process spleen and liver tissues for histological analysis to assess inflammation and tissue damage.
-
IV. Concluding Remarks
The protocols outlined in this document provide a robust framework for the in vivo characterization of NLRP3 inhibitors like "this compound". It is crucial to perform dose-response studies to determine the optimal dose for therapeutic efficacy.[1] Furthermore, pharmacokinetic and pharmacodynamic relationship studies are essential to understand the exposure-response profile of the compound. The choice of the mouse model should be guided by the specific inflammatory disease of interest. These experiments will be instrumental in advancing the preclinical development of novel NLRP3 inflammasome inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. embopress.org [embopress.org]
- 3. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the NLRP3 Inflammasome to Reduce Diet-Induced Metabolic Abnormalities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 inflammasome is involved in resident intruder paradigm-induced aggressive behaviors in mice [frontiersin.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-20 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nlrp3-IN-20, a potent and selective inhibitor of the NLRP3 inflammasome, in various cell culture experiments. The protocols outlined below are designed to assist researchers in accurately determining the efficacy and mechanism of action of this inhibitor.
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1.[1][2] Active caspase-1 then cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.
This compound (also known as NT-0249) is a selective inhibitor of the NLRP3 inflammasome. It has demonstrated efficacy in reducing the secretion of IL-1β and IL-18 in various cell models.[3]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound (NT-0249) in different cell-based assays.
Table 1: IC50 Values of this compound for Inhibition of IL-1β Release
| Cell Type | Activation Stimuli | IC50 (µM) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | 0.012 | [4] |
| Human Kupffer Cells | LPS + ATP | 0.022 | [3] |
| J774A.1 cells | Not Specified | 0.13 | [5] |
Table 2: IC50 Values of this compound for Inhibition of IL-18 Release
| Cell Type | Activation Stimuli | IC50 (µM) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | Not Reported | |
| Human Kupffer Cells | LPS + ATP | Not Reported |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Activation Pathway and Point of Inhibition
The following diagram illustrates the canonical two-signal model for NLRP3 inflammasome activation and highlights the step at which this compound is believed to act.
References
- 1. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS‑induced NLRP3 inflammasome activation by stem cell‑conditioned culture media in human gingival epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
Application Notes and Protocols for NLRP3-IN-20 in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NLRP3-IN-20 , a potent and selective inhibitor of the NLRP3 inflammasome, in primary human immune cells. This document includes detailed protocols for cell culture, inhibitor treatment, and downstream assays to measure inflammasome activation, alongside illustrative diagrams and summary data tables.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms and can induce an inflammatory form of cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a key therapeutic target. This compound is a small molecule inhibitor designed to specifically target the NLRP3 protein, thereby preventing inflammasome assembly and subsequent inflammatory responses.
Mechanism of Action
This compound is believed to directly bind to the NLRP3 protein, likely within the NACHT domain, which is critical for its ATPase activity and oligomerization. By inhibiting these functions, this compound effectively blocks the assembly of the functional inflammasome complex, preventing the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.
Data Presentation
The following tables summarize the expected dose-dependent inhibitory effects of this compound on NLRP3 inflammasome activation in various primary human immune cells. Please note that these are representative data and actual results may vary depending on experimental conditions and donors.
Table 1: Inhibition of IL-1β Secretion by this compound
| Primary Human Immune Cell Type | Agonists (Priming/Activation) | This compound Conc. (nM) | % Inhibition of IL-1β Release (Mean ± SD) |
| Monocytes | LPS (1 µg/mL) / Nigericin (10 µM) | 1 | 25 ± 5 |
| 10 | 58 ± 7 | ||
| 100 | 92 ± 4 | ||
| 1000 | 98 ± 2 | ||
| Macrophages (M-CSF differentiated) | LPS (1 µg/mL) / ATP (5 mM) | 1 | 22 ± 6 |
| 10 | 55 ± 8 | ||
| 100 | 90 ± 5 | ||
| 1000 | 97 ± 3 | ||
| Dendritic Cells (GM-CSF/IL-4 diff.) | LPS (1 µg/mL) / MSU (150 µg/mL) | 1 | 28 ± 7 |
| 10 | 62 ± 9 | ||
| 100 | 94 ± 3 | ||
| 1000 | 99 ± 1 |
Table 2: Inhibition of Pyroptosis by this compound (LDH Release Assay)
| Primary Human Immune Cell Type | Agonists (Priming/Activation) | This compound Conc. (nM) | % Inhibition of LDH Release (Mean ± SD) |
| Monocytes | LPS (1 µg/mL) / Nigericin (10 µM) | 10 | 35 ± 6 |
| 100 | 75 ± 9 | ||
| 1000 | 95 ± 4 | ||
| Macrophages (M-CSF differentiated) | LPS (1 µg/mL) / ATP (5 mM) | 10 | 32 ± 8 |
| 100 | 72 ± 7 | ||
| 1000 | 93 ± 5 |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of this compound in primary human immune cells.
Protocol 1: Isolation and Culture of Primary Human Monocytes
-
Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes from PBMCs using CD14+ magnetic-activated cell sorting (MACS) or by plastic adherence.
-
Culture: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition in Monocytes
-
Cell Seeding: Seed primary human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2-4 hours.
-
Priming (Signal 1): Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as 10 µM Nigericin or 5 mM ATP for 1-2 hours.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants for downstream analysis.
Protocol 3: Measurement of IL-1β Secretion by ELISA
-
ELISA Kit: Use a commercially available human IL-1β ELISA kit.
-
Procedure: Follow the manufacturer's instructions. Briefly, add the collected cell culture supernatants and standards to the antibody-pre-coated microplate.
-
Detection: Add the detection antibody, followed by a streptavidin-HRP conjugate and a substrate solution.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of IL-1β in the samples by comparing the absorbance to the standard curve.
Protocol 4: Assessment of Pyroptosis by LDH Release Assay
-
LDH Assay Kit: Utilize a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Procedure: Transfer a portion of the collected cell culture supernatant to a new 96-well plate.
-
Reaction: Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of untreated and maximum lysis controls.
Protocol 5: Caspase-1 Activity Assay
-
Caspase-1 Assay Kit: Employ a commercially available caspase-1 activity assay kit, which typically uses a specific fluorescent or colorimetric substrate.
-
Cell Lysis: After treatment, lyse the cells according to the kit's protocol to release intracellular contents.
-
Substrate Addition: Add the caspase-1 substrate to the cell lysates.
-
Incubation: Incubate the mixture as recommended by the manufacturer to allow for substrate cleavage by active caspase-1.
-
Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase-1 activity.
Visualizations
Caption: NLRP3 Inflammasome Activation and Inhibition by this compound.
Application Notes: Using NLRP3 Inflammasome Inhibitors in a Murine Model of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries such as stroke and traumatic brain injury (TBI).[1][2] A key mediator of the innate immune response in the CNS is the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[4][5][6]
Given its central role, the NLRP3 inflammasome has emerged as a promising therapeutic target for mitigating detrimental neuroinflammation.[1][7] Small molecule inhibitors that prevent its activation are valuable tools for both basic research and drug development.
These application notes provide a comprehensive overview and detailed protocols for utilizing a selective NLRP3 inhibitor in a preclinical mouse model of neuroinflammation. Due to the extensive characterization and specificity, MCC950 is used as the exemplary inhibitor throughout this document. The principles and methods described herein can be readily adapted for the evaluation of other novel NLRP3 inhibitors, such as NLRP3-IN-20.
NLRP3 Inflammasome Signaling Pathway
The activation of the canonical NLRP3 inflammasome is a two-step process, requiring both a priming signal and an activation signal.[8]
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) engage pattern recognition receptors (e.g., TLR4). This initiates a signaling cascade, typically through the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[7][9]
-
Signal 2 (Activation): A diverse range of secondary stimuli, including ATP, crystalline materials, or ion fluxes (notably potassium efflux), trigger the assembly of the inflammasome complex.[8] NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[10] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[5]
Selective inhibitors like MCC950 act on Signal 2, preventing the ATP-hydrolysis activity of the NLRP3 NACHT domain, which is essential for its activation and the subsequent assembly of the inflammasome complex.[11][12]
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Data Presentation: Efficacy of NLRP3 Inhibition In Vivo
Quantitative data from preclinical studies demonstrates the efficacy of the selective NLRP3 inhibitor MCC950 in various models of neuroinflammation and CNS injury.
Table 1: In Vivo Efficacy of MCC950 on Pro-Inflammatory Cytokine Reduction in the CNS
| Model of Neuroinflammation | Animal Species | MCC950 Dose & Route | Tissue Analyzed | IL-1β Reduction | IL-18 Reduction | Reference(s) |
|---|---|---|---|---|---|---|
| Isoflurane-Induced Cognitive Impairment | Aged Mouse | 10 mg/kg, i.p. | Hippocampus | Significant (p < 0.05) | Significant (p < 0.05) | [13] |
| Traumatic Brain Injury (TBI) | Mouse | 50 mg/kg, i.p. | Perilesional Cortex | Significant (p < 0.05) | Not Reported | [14] |
| Spinal Cord Injury (SCI) | Mouse | Not specified | Spinal Cord | Significant | Significant | [15] |
| Surgery-Induced Cognitive Decline | Aged Mouse | 10 mg/kg, i.p. | Hippocampus | Significant (p < 0.05) | Significant (p < 0.05) |[16] |
Table 2: In Vivo Efficacy of MCC950 on Neurological and Behavioral Outcomes
| Model | Animal Species | MCC950 Dose & Route | Key Outcome Assessed | Result | Reference(s) |
|---|---|---|---|---|---|
| Surgery-Induced Cognitive Decline | Aged Mouse | 10 mg/kg, i.p. | Fear Conditioning Test | Reversed surgery-induced memory impairment.[16] | [16] |
| Isoflurane-Induced Cognitive Impairment | Aged Mouse | 10 mg/kg, i.p. | Morris Water Maze | Ameliorated spatial learning and memory deficits.[13] | [13] |
| Traumatic Brain Injury (TBI) | Mouse | 50 mg/kg, i.p. | Neurological Severity Score | Significant improvement in neurological function.[14] | [14] |
| Spinal Cord Injury (SCI) | Mouse | Not specified | Hind Limb Motor Function | Improved functional recovery.[15] |[15] |
Experimental Workflow for Testing NLRP3 Inhibitors
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an NLRP3 inhibitor in an LPS-induced model of acute neuroinflammation.
Caption: General experimental workflow for in vivo testing of NLRP3 inhibitors.
Detailed Experimental Protocols
Protocol 1: LPS-Induced Acute Neuroinflammation Model in Mice
This protocol describes the induction of acute neuroinflammation using a systemic injection of Lipopolysaccharide (LPS), a potent activator of the innate immune system and a priming agent for the NLRP3 inflammasome.[17][18]
1.1. Materials
-
Animals: Male C57BL/6 mice, 18-20 months old (for aged models) or 8-12 weeks old (for adult models).[16]
-
NLRP3 Inhibitor: MCC950 Sodium Salt (or other test inhibitor).
-
Vehicle: Sterile, pyrogen-free 0.9% Saline or Phosphate-Buffered Saline (PBS).
-
LPS: Lipopolysaccharide from E. coli O111:B4.
-
Reagents: Sterile, pyrogen-free 0.9% Saline for dissolving LPS.
1.2. Preparation of Reagents
-
MCC950 Stock Solution: Dissolve MCC950 in sterile saline to a final concentration for injection (e.g., 2.5 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 100 µL). Prepare fresh on the day of the experiment.
-
LPS Solution: Dissolve LPS in sterile saline to a concentration of 0.1 mg/mL. The dose of LPS can elicit varied responses; a dose of 0.33 mg/kg is reported to induce a pro-inflammatory cytokine response with mild sickness behavior.[19] A higher dose (e.g., 0.5-1 mg/kg) may be used for a more robust inflammatory response.[20]
1.3. Experimental Procedure
-
Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, 22-24°C, ad libitum access to food and water) before the experiment begins.[16]
-
Grouping: Randomly assign mice to the following experimental groups (n=6-10 per group):
-
Group 1: Control: Vehicle (i.p.) + Saline (i.p.)
-
Group 2: LPS Only: Vehicle (i.p.) + LPS (i.p.)
-
Group 3: LPS + Inhibitor: MCC950 (i.p.) + LPS (i.p.)
-
-
Inhibitor Administration: Administer MCC950 (e.g., 10 mg/kg) or an equivalent volume of vehicle via intraperitoneal (i.p.) injection.[13][16]
-
Neuroinflammation Induction: 30-60 minutes after the inhibitor/vehicle injection, administer LPS (e.g., 0.33 mg/kg) or an equivalent volume of sterile saline via i.p. injection.[16][21]
-
Monitoring: Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Endpoint: Euthanize mice at a predetermined time point post-LPS injection (e.g., 4 hours for peak cytokine expression, 24 hours for glial activation) for tissue collection.[19][21]
Protocol 2: Brain Tissue Collection and Processing
2.1. Procedure
-
Deeply anesthetize the mouse with isoflurane or an injectable anesthetic.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Decapitate the mouse and rapidly dissect the brain on an ice-cold surface.
-
Isolate specific brain regions of interest (e.g., hippocampus, cortex).
-
For Biochemical Analysis (ELISA, Western Blot): Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
For Histological Analysis (Immunohistochemistry): Post-fix the brain in 4% paraformaldehyde (PFA) for 24-48 hours at 4°C, followed by cryoprotection in a 30% sucrose solution before freezing and sectioning.
Protocol 3: Quantification of Neuroinflammation Markers
3.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Homogenize the frozen brain tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
Use commercially available ELISA kits for mouse IL-1β, IL-18, and TNF-α. Follow the manufacturer’s instructions precisely.
-
Normalize cytokine concentrations to the total protein concentration of the sample (e.g., pg/mg of protein).
3.2. Western Blot for Inflammasome Proteins
-
Prepare protein lysates from brain tissue as described for ELISA.
-
Separate 20-40 µg of total protein per lane on an SDS-PAGE gel (e.g., 12% gel).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-NLRP3
-
Anti-Caspase-1 (to detect the cleaved p20 subunit)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band density using image analysis software and normalize to the loading control.[22]
References
- 1. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome in neuroinflammation and central nervous system diseases | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 14. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 19. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Metabolic Disease Models with NLRP3 Inflammasome Inhibitors
Disclaimer: The compound "NLRP3-IN-20" is not described in the currently available scientific literature. Therefore, these application notes and protocols are based on the established use of other well-characterized NLRP3 inflammasome inhibitors in the study of metabolic diseases. Researchers should validate these protocols for their specific molecule of interest.
Introduction
The NLRP3 inflammasome is a key component of the innate immune system that has been increasingly implicated in the chronic low-grade inflammation characteristic of metabolic diseases such as obesity, type 2 diabetes (T2D), and atherosclerosis. Metabolic danger signals, including elevated levels of glucose, free fatty acids (like palmitate), cholesterol crystals, and ceramides, can trigger the activation of the NLRP3 inflammasome in metabolic tissues like adipose tissue, liver, and pancreatic islets. This activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, which can impair insulin signaling, promote adipogenesis, and contribute to atherosclerotic plaque formation. Consequently, pharmacological inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for these conditions. These notes provide a guide for researchers on the application of NLRP3 inhibitors in relevant metabolic disease models.
Mechanism of Action: NLRP3 Inflammasome Activation and Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second "activation" signal is triggered by a variety of stimuli, including metabolic danger-associated molecular patterns (DAMPs), leading to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Proximity-induced auto-cleavage activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.
NLRP3 inhibitors can act at different points in this pathway. Some, like MCC950, are thought to directly bind to the NLRP3 protein, preventing its conformational change and subsequent activation. Others may interfere with upstream signaling events or the assembly of the inflammasome complex.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Quantitative Data for Reference NLRP3 Inhibitors
The following table summarizes publicly available data for commonly used NLRP3 inhibitors as a reference for experimental design.
| Inhibitor | Target | IC50 (Human) | IC50 (Mouse) | Cell-based Assay System | Reference |
| MCC950 | NLRP3 | ~8 nM | ~15 nM | LPS-primed human and mouse macrophages stimulated with ATP or nigericin. | --INVALID-LINK-- |
| BAY 11-7082 | IKK (also inhibits NLRP3) | ~10 µM | ~10 µM | LPS-primed mouse macrophages stimulated with ATP. | --INVALID-LINK-- |
| Oridonin | NLRP3 | ~5 µM | ~2.5 µM | LPS-primed mouse macrophages stimulated with ATP. | --INVALID-LINK-- |
| Dapansutrile (OLT1177) | NLRP3 | ~1 µM | ~1 µM | LPS-primed human and mouse macrophages stimulated with various activators. | --INVALID-LINK-- |
Note: IC50 values can vary depending on the cell type and activation stimulus used.
Experimental Protocols
Protocol 1: In Vitro Assessment of NLRP3 Inhibition in Macrophages
This protocol describes the use of an NLRP3 inhibitor in a macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs) stimulated with metabolic triggers.
Application Notes and Protocols for Assessing Nlrp3-IN-20 Efficacy via Western Blot
Introduction
The NOD-like receptor protein 3 (NLRP3) inflammasome is a key component of the innate immune system, playing a crucial role in the response to pathogens and cellular stress. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Nlrp3-IN-20 is a chemical compound under investigation for its potential to inhibit the NLRP3 inflammasome, thereby representing a promising therapeutic avenue for these conditions.
These application notes provide a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in inhibiting the activation of the NLRP3 inflammasome in a cellular context. The protocol focuses on the analysis of key proteins in the NLRP3 signaling cascade: NLRP3 itself, Caspase-1, and Interleukin-1β (IL-1β).
Principle of the Assay
The activation of the NLRP3 inflammasome is a multi-step process. A priming signal, often initiated by stimuli like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. A second activation signal, such as the ionophore nigericin, triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of Caspase-1. Activated Caspase-1 then cleaves pro-IL-1β into its mature, secreted form, IL-1β p17.
This protocol uses Western blot to measure the levels of the cleaved, active forms of Caspase-1 (p20 subunit) and IL-1β (p17 subunit) as primary readouts of NLRP3 inflammasome activation. A potent inhibitor like this compound is expected to reduce the levels of these cleaved proteins in a dose-dependent manner.
Experimental Design
To assess the efficacy of this compound, a cellular model of NLRP3 activation is employed. Bone marrow-derived macrophages (BMDMs) are a suitable and commonly used cell type. The general workflow involves priming the cells with LPS, pre-treating them with varying concentrations of this compound, and then stimulating NLRP3 activation with nigericin. Cell lysates and supernatants are then collected for Western blot analysis.
Data Presentation
Illustrative Quantitative Analysis of this compound Efficacy
The following table presents illustrative data demonstrating the expected dose-dependent effect of this compound on the inhibition of Caspase-1 and IL-1β cleavage, as would be quantified by densitometry of Western blot bands.
| This compound (µM) | Relative Cleaved Caspase-1 (p20) Level (%) | Relative Mature IL-1β (p17) Level (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 75 | 80 |
| 1 | 40 | 45 |
| 10 | 15 | 20 |
| 100 | 5 | 8 |
Note: These are representative data and actual results may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of this compound Efficacy.
Experimental Protocols
Materials and Reagents
-
Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Tris-Glycine SDS-PAGE Gels (4-20% gradient)
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-NLRP3
-
Rabbit anti-Caspase-1 (for pro- and cleaved forms)
-
Goat anti-IL-1β (for pro- and mature forms)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies (HRP-conjugated):
-
Goat anti-rabbit IgG-HRP
-
Donkey anti-goat IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System (e.g., ChemiDoc)
Cell Culture and Treatment
-
Cell Seeding: Plate BMDMs in 6-well plates at a density of 1-2 x 10^6 cells per well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Remove the LPS-containing media. Add fresh media containing this compound at desired concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control. Incubate for 1 hour.
-
NLRP3 Activation: Add nigericin (10 µM) to the wells and incubate for 1 hour.
Sample Preparation
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well into a clean microfuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the supernatant to a new tube and store at -80°C. This fraction will be used to detect secreted IL-1β.
-
Cell Lysis: Wash the adherent cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the cleared supernatant (cell lysate) to a new tube and store at -80°C. This fraction contains intracellular proteins like NLRP3, pro-Caspase-1, and β-actin.
Western Blotting
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: For cell lysates, mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. For supernatants, an equivalent volume of supernatant can be mixed with sample buffer.
-
SDS-PAGE: Load the prepared samples onto a 4-20% Tris-Glycine gel. Run the gel until the dye front reaches the bottom. For large proteins like NLRP3 (~118 kDa), using a lower percentage gel (e.g., 8%) and adding 0.1% SDS to the transfer buffer can improve transfer efficiency.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
anti-NLRP3 (for cell lysates)
-
anti-Caspase-1 (for cell lysates to detect pro-form and cleaved p20)
-
anti-IL-1β (for supernatants to detect mature p17)
-
anti-β-actin (for cell lysates as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin for cell lysates). The efficacy of this compound is determined by the reduction in the signal for cleaved Caspase-1 and mature IL-1β in the treated samples compared to the vehicle control.
Application Note: High-Throughput Screening for NLRP3 Inflammasome Inhibitors using an IL-1β ELISA Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoinflammatory disorders, type 2 diabetes, and neurodegenerative diseases. Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target for the development of novel anti-inflammatory agents. This application note provides a detailed protocol for measuring the inhibition of IL-1β production by a novel NLRP3 inhibitor, Nlrp3-IN-20, using a robust and sensitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs, such as lipopolysaccharide (LPS). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and IL1B genes. The second step, or activation, is triggered by a variety of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal damage. A common laboratory stimulus is the bacterial toxin nigericin, which induces potassium efflux. This triggers the assembly of the NLRP3 inflammasome complex, consisting of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form. This compound is a potent and selective small molecule inhibitor that is hypothesized to interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby blocking the downstream production of mature IL-1β.
Caption: NLRP3 inflammasome pathway and this compound inhibition.
Experimental Protocols
Cell Culture and Stimulation
This protocol describes the in vitro activation of the NLRP3 inflammasome in human monocytic THP-1 cells.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Differentiation: Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate. Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48 hours.
-
Priming (Signal 1): After differentiation, remove the PMA-containing medium and wash the cells once with PBS. Prime the cells by incubating with 1 µg/mL LPS in Opti-MEM for 4 hours at 37°C.
-
Inhibitor Treatment: Following the priming step, remove the LPS-containing medium. Add fresh Opti-MEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) to the respective wells. Incubate for 1 hour at 37°C.
-
Activation (Signal 2): To activate the NLRP3 inflammasome, add nigericin to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for IL-1β measurement. Store the supernatants at -80°C if not used immediately.
IL-1β ELISA Protocol
This protocol outlines the quantification of secreted IL-1β in the collected cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Human IL-1β ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
Collected cell culture supernatants
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. Wash the plate three times with Wash Buffer. Block the plate with a suitable blocking buffer for 1 hour at room temperature.
-
Standard and Sample Addition: Prepare a serial dilution of the IL-1β standard as per the manufacturer's instructions. Add 100 µL of the standards and collected cell culture supernatants (in duplicate or triplicate) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times with Wash Buffer. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate three times with Wash Buffer. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
Experimental Workflow
Caption: Workflow for this compound IL-1β inhibition assay.
Data Presentation
The quantitative data from the IL-1β ELISA should be summarized in a clear and structured table to facilitate easy comparison of the inhibitory effects of this compound at different concentrations.
| This compound Conc. (nM) | Mean IL-1β Conc. (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 1520 ± 85 | 0 |
| 0.1 | 1350 ± 70 | 11.2 |
| 1 | 980 ± 55 | 35.5 |
| 10 | 450 ± 30 | 70.4 |
| 100 | 120 ± 15 | 92.1 |
| 1000 | 50 ± 8 | 96.7 |
Disclaimer: The data presented in this table is representative and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound on the NLRP3 inflammasome-mediated secretion of IL-1β. The described cell-based assay, coupled with a sensitive ELISA for IL-1β detection, offers a robust platform for the screening and characterization of novel NLRP3 inhibitors. The provided diagrams and structured data presentation are intended to guide researchers in the successful implementation and interpretation of this assay for drug discovery and development in the field of inflammatory diseases.
Application Notes and Protocols for In Vivo Delivery of NLRP3-IN-20
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the in vivo use of NLRP3-IN-20, a potent and irreversible covalent inhibitor of the NLRP3 inflammasome. The following information is designed to guide researchers in the effective use of this compound in preclinical animal models.
Mechanism of Action
This compound is a cysteine-targeting covalent inhibitor of NLRP3. It acts by specifically binding to a cysteine residue within the NLRP3 protein, leading to its irreversible inactivation. This prevents the assembly of the NLRP3 inflammasome complex, thereby inhibiting the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
In Vivo Administration Protocol: Mouse Model of Gouty Arthritis
The following protocol is based on studies demonstrating the efficacy of this compound in a mouse model of monosodium urate (MSU)-induced gouty arthritis.
Materials
-
This compound
-
Vehicle solution: 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80 in sterile water
-
Monosodium urate (MSU) crystals
-
Sterile phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Syringes
Animal Model
-
Species: Mouse (e.g., C57BL/6)
-
Sex: Male or female
-
Age: 8-12 weeks
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse gout model.
Detailed Procedure
-
Preparation of this compound Formulation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution of 0.5% methylcellulose and 0.2% Tween-80 in sterile water.
-
Suspend this compound in the vehicle to achieve a final concentration suitable for a 50 mg/kg dosage in the desired administration volume (e.g., 10 mL/kg).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Administration:
-
Administer this compound (50 mg/kg) or vehicle to the mice via oral gavage (p.o.).
-
-
Induction of Gouty Arthritis:
-
One hour after the administration of this compound or vehicle, induce gouty arthritis by injecting MSU crystals (e.g., 100 µg in 10 µL of sterile PBS) into the ankle joint of the mice.
-
-
Evaluation of Efficacy:
-
At a predetermined time point post-MSU injection (e.g., 6 hours), assess the inflammatory response.
-
Measure paw swelling using a caliper.
-
Collect synovial fluid or tissue samples for the quantification of IL-1β levels using methods such as ELISA.
-
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in the mouse model of gouty arthritis.
| Parameter | Vehicle Control Group | This compound (50 mg/kg) Treated Group | Percentage Inhibition |
| Paw Swelling (mm) | Baseline + X mm | Significantly reduced vs. vehicle | Data not specified |
| IL-1β Levels (pg/mL) | Elevated levels | Significantly reduced vs. vehicle | ~70-80% |
Note: The exact values for paw swelling were not specified in the reviewed literature, but a significant reduction was reported. The percentage inhibition of IL-1β is an approximate value based on published findings.
Pharmacokinetic Profile
While detailed pharmacokinetic studies for this compound are not extensively published in the public domain, its covalent nature suggests a prolonged duration of action due to the irreversible inhibition of the target. Researchers should consider performing their own pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and half-life in their specific animal models.
Troubleshooting and Considerations
-
Solubility: this compound has low aqueous solubility. The recommended vehicle (0.5% methylcellulose and 0.2% Tween-80) is designed to create a stable suspension for oral administration. Ensure the compound is well-suspended before each use.
-
Covalent Mechanism: Due to its irreversible binding, the pharmacodynamic effect of this compound may outlast its plasma exposure. This should be considered when designing dosing schedules.
-
Prophylactic Dosing: The provided protocol is for prophylactic administration. For therapeutic models, the timing of administration relative to disease induction will need to be optimized.
-
Dose-Response: The 50 mg/kg dose has been shown to be effective. However, it is advisable to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
By following these guidelines, researchers can effectively utilize this compound as a tool to investigate the role of the NLRP3 inflammasome in various disease models in vivo.
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with an NLRP3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of a selective NLRP3 inflammasome inhibitor on immune cells. The protocols detailed below are designed to offer robust and reproducible methods for assessing the efficacy and mechanism of action of novel therapeutic compounds targeting the NLRP3 pathway.
Introduction to NLRP3 Inflammasome Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. This process is a key driver of inflammation. Activated caspase-1 also cleaves gasdermin D (GSDMD) to induce a pro-inflammatory form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.
Selective NLRP3 inhibitors are being developed to specifically block the assembly and activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18 and preventing pyroptosis. Flow cytometry is an indispensable tool for characterizing the cellular effects of these inhibitors.
Key Applications of Flow Cytometry in NLRP3 Inhibitor Analysis
Flow cytometry allows for the multi-parametric analysis of individual cells within a heterogeneous population, making it ideal for studying the complex cellular responses to NLRP3 inflammasome modulation. Key applications include:
-
Quantification of active caspase-1: Directly measuring the activation of the central enzyme in the inflammasome complex.
-
Detection of intracellular IL-1β: Assessing the inhibition of pro-inflammatory cytokine production.
-
Measurement of pyroptosis: Quantifying inhibitor-mediated protection from inflammatory cell death.
-
Immunophenotyping: Identifying specific immune cell subsets affected by the inhibitor.
Experimental Protocols
The following protocols provide a framework for analyzing the effects of an NLRP3 inhibitor on immune cells, such as peripheral blood mononuclear cells (PBMCs) or cultured macrophage cell lines (e.g., THP-1).
Protocol 1: In Vitro Treatment of Immune Cells and NLRP3 Inflammasome Activation
This protocol describes the initial steps of cell preparation, inhibitor treatment, and subsequent activation of the NLRP3 inflammasome.
Materials:
-
Immune cells (e.g., human PBMCs, THP-1 monocytes)
-
Complete RPMI-1640 medium
-
NLRP3 inhibitor (e.g., Nlrp3-IN-20 or a similar compound like MCC950)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin, ATP)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
For THP-1 cells: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours. Allow the cells to rest in fresh, PMA-free medium for 24 hours before the experiment.
-
For PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Priming (Signal 1):
-
Seed the cells in a multi-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Following the priming step, add the NLRP3 inhibitor at various concentrations to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as Nigericin (5-10 µM) or ATP (2.5-5 mM).
-
Incubate for 1-2 hours.
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatants (for cytokine analysis by other methods like ELISA, if desired).
-
Gently detach adherent cells (if applicable) and collect all cells.
-
Wash the cells with cold PBS. The cells are now ready for staining for flow cytometry analysis.
-
Protocol 2: Flow Cytometry Analysis of Caspase-1 Activation
This protocol utilizes a fluorescent inhibitor of caspases (FLICA) reagent to detect active caspase-1.
Materials:
-
Treated and stimulated cells from Protocol 1
-
FLICA Caspase-1 Assay Kit (containing a fluorescently labeled YVAD-FMK inhibitor)
-
Wash Buffer (provided in the kit or PBS)
-
Flow cytometer
Procedure:
-
Following cell harvesting (Protocol 1, step 5), resuspend the cells in 300 µL of media.
-
Add the FLICA reagent to the cell suspension at the recommended concentration.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells twice with 1X Apoptosis Wash Buffer.
-
Resuspend the cells in an appropriate volume of wash buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, detecting the FLICA probe in the appropriate channel (e.g., FITC). An increase in fluorescence intensity indicates an increase in active caspase-1.
Protocol 3: Flow Cytometry Analysis of Intracellular IL-1β
This protocol is for the detection of intracellular IL-1β, requiring cell fixation and permeabilization.
Materials:
-
Treated and stimulated cells from Protocol 1
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)
-
Perm/Wash Buffer
-
Fluorescently conjugated anti-human IL-1β antibody
-
Flow cytometer
Procedure:
-
During the final hour of NLRP3 activation (Protocol 1, step 4), add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture to trap cytokines intracellularly.
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash the cells twice with Perm/Wash Buffer.
-
Resuspend the fixed and permeabilized cells in Perm/Wash Buffer containing the fluorescently conjugated anti-IL-1β antibody.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with Perm/Wash Buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the samples on a flow cytometer. A decrease in the percentage of IL-1β positive cells or a decrease in the mean fluorescence intensity indicates inhibition of cytokine production.
Protocol 4: Flow Cytometry Analysis of Pyroptosis
This protocol assesses cell death and membrane integrity, characteristic features of pyroptosis.
Materials:
-
Treated and stimulated cells from Protocol 1
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or 7-AAD (7-Aminoactinomycin D)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Apoptotic cells: Annexin V-positive and PI-negative.
-
Pyroptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
The quantitative data obtained from the flow cytometry experiments should be summarized in clear and concise tables for easy comparison between different treatment conditions.
Table 1: Effect of NLRP3 Inhibitor on Caspase-1 Activation
| Treatment Group | Inhibitor Conc. (µM) | % Caspase-1 Positive Cells (Mean ± SD) |
| Unstimulated Control | 0 | 2.5 ± 0.8 |
| LPS + Nigericin | 0 | 75.3 ± 5.2 |
| LPS + Nigericin | 0.1 | 58.1 ± 4.5 |
| LPS + Nigericin | 1 | 25.6 ± 3.1 |
| LPS + Nigericin | 10 | 8.9 ± 1.5 |
Table 2: Effect of NLRP3 Inhibitor on Intracellular IL-1β Production
| Treatment Group | Inhibitor Conc. (µM) | % IL-1β Positive Cells (Mean ± SD) |
| Unstimulated Control | 0 | 1.8 ± 0.5 |
| LPS + Nigericin | 0 | 68.9 ± 6.1 |
| LPS + Nigericin | 0.1 | 51.2 ± 5.3 |
| LPS + Nigericin | 1 | 20.7 ± 2.9 |
| LPS + Nigericin | 10 | 5.4 ± 1.1 |
Table 3: Effect of NLRP3 Inhibitor on Pyroptosis
| Treatment Group | Inhibitor Conc. (µM) | % Pyroptotic Cells (Annexin V+/PI+) (Mean ± SD) |
| Unstimulated Control | 0 | 3.1 ± 1.0 |
| LPS + Nigericin | 0 | 55.2 ± 4.8 |
| LPS + Nigericin | 0.1 | 42.5 ± 3.9 |
| LPS + Nigericin | 1 | 18.9 ± 2.5 |
| LPS + Nigericin | 10 | 7.3 ± 1.3 |
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Experimental workflow for flow cytometry analysis of NLRP3 inhibition.
Troubleshooting & Optimization
Technical Support Center: Optimizing Nlrp3-IN-20 Dosage for Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Nlrp3-IN-20 for rodent studies. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound and other NLRP3 inhibitors?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1] Its activation is a two-step process: a "priming" signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through receptors like TLRs, leads to the upregulation of NLRP3 and pro-IL-1β. A second "activation" signal (Signal 2), triggered by a wide range of stimuli including ATP, crystalline structures, and toxins, leads to the assembly of the inflammasome complex.[2][3] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis.[1][2] NLRP3 inhibitors like this compound typically act by directly binding to the NLRP3 protein, preventing its ATPase activity and subsequent oligomerization, which is a critical step for inflammasome assembly.[4][5]
Q2: What are the recommended starting doses for this compound in rodent studies?
A2: While specific data for this compound is not widely published, we can extrapolate from data on other potent, selective NLRP3 inhibitors like MCC950 and BAY 11-7082. For initial in vivo studies in mice, a starting dose in the range of 10-20 mg/kg administered intraperitoneally (i.p.) is often reported to be effective.[6] For oral administration (p.o.), doses may need to be adjusted based on the compound's oral bioavailability. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease phenotype.
Q3: What are the common administration routes for NLRP3 inhibitors in rodents?
A3: The most common routes of administration for NLRP3 inhibitors in rodent studies are intraperitoneal (i.p.) and oral (p.o.) gavage. The choice of administration route depends on the compound's formulation, solubility, and pharmacokinetic properties. For example, a novel orally bioavailable NLRP3 inhibitor demonstrated a 99% oral bioavailability in mice.[7]
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation of this compound will depend on its solubility and the chosen route of administration. For i.p. injections, inhibitors are often dissolved in a vehicle such as a mixture of DMSO, Tween 80, and saline. For oral gavage, compounds may be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC). It is essential to first determine the solubility of this compound in various vehicles to prepare a stable and homogenous solution or suspension. Always include a vehicle-only control group in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy (No reduction in IL-1β or other inflammatory markers) | Inadequate Dose: The administered dose of this compound may be too low to achieve sufficient target engagement. | 1. Perform a Dose-Response Study: Test a range of doses (e.g., 5, 10, 20, 50 mg/kg) to determine the effective dose in your model. 2. Confirm Target Engagement: Measure downstream markers of NLRP3 activation (e.g., cleaved caspase-1, IL-1β, IL-18) in plasma or tissue homogenates. |
| Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. | 1. Assess Pharmacokinetics: If possible, perform a pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your rodent model. 2. Optimize Formulation/Route of Administration: Consider alternative vehicles or a different route of administration (e.g., i.p. instead of p.o.) to improve absorption. | |
| Timing of Administration: The inhibitor may not be administered at the optimal time relative to the inflammatory stimulus. | 1. Adjust Dosing Schedule: Administer this compound at different time points before and after the inflammatory challenge to find the optimal therapeutic window. | |
| NLRP3-Independent Inflammation: The inflammatory response in your model may not be solely dependent on the NLRP3 inflammasome. | 1. Use NLRP3 Knockout Mice: Confirm the role of NLRP3 in your model by using NLRP3 knockout mice as a negative control. 2. Measure Other Cytokines: Assess the levels of NLRP3-independent cytokines (e.g., TNF-α, IL-6) to understand the broader inflammatory profile. | |
| Observed Toxicity or Adverse Effects | High Dose: The administered dose may be approaching toxic levels. | 1. Reduce the Dose: Lower the dose of this compound and re-evaluate efficacy. 2. Perform a Toxicity Study: Conduct a preliminary acute or subacute toxicity study to determine the maximum tolerated dose (MTD).[8] |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Include a Vehicle-Only Control Group: Always have a control group that receives only the vehicle to assess its effects. 2. Try an Alternative Vehicle: Test different biocompatible solvents or suspending agents. | |
| Off-Target Effects: The inhibitor may have off-target effects at higher concentrations. | 1. Assess Specificity: If possible, test the inhibitor against other inflammasomes (e.g., NLRC4, AIM2) in vitro to confirm its selectivity for NLRP3.[9] | |
| Variability in Results | Inconsistent Formulation: The inhibitor may not be fully dissolved or evenly suspended in the vehicle. | 1. Ensure Proper Formulation: Use sonication or vortexing to ensure a homogenous solution or suspension before each administration. Prepare fresh formulations regularly. |
| Biological Variability: Inherent biological differences between animals can lead to varied responses. | 1. Increase Sample Size: Use a sufficient number of animals per group to achieve statistical power. 2. Standardize Experimental Conditions: Ensure all experimental parameters (e.g., animal age, sex, housing conditions, timing of procedures) are consistent. |
Data Presentation
Table 1: Summary of In Vivo Dosages for Selected NLRP3 Inhibitors in Rodents
| Inhibitor | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| MCC950 | Mouse | 20 mg/kg daily | i.p. | Extended longevity and improved body weight in a progeria mouse model. | [6] |
| BAY 11-7082 | Mouse | 3 mg/kg | i.p. | Attenuated diet-induced metabolic abnormalities. | [10] |
| Compound 7 | Mouse | 3 mg/kg | p.o. | Excellent oral bioavailability (99%). | [7] |
| Compound 17 | Mouse | 10 mg/kg | Single dose | Significantly suppressed IL-1β production in an LPS-challenge model. | [11] |
| NT-0249 | Mouse | 1, 3, 10 mg/kg | p.o. | Dose-dependently reduced IL-1β in a peritonitis model. | [12] |
| MNS | Mouse | 10, 20 µM | - | Decreased expression of NLRP3 inflammasome in pancreatic cancer cells. | [4] |
Table 2: Pharmacokinetic Parameters of a Novel Oral NLRP3 Inhibitor (Compound 7) in Mice
| Parameter | Value |
| Dose | 3 mg/kg (oral) |
| Cmax | 8.49 µg/mL |
| AUC | 48.9 µg.h/mL |
| T½ (half-life) | 2.86 h |
| Oral Bioavailability | 99% |
| Data from a study on a novel orally bioavailable NLRP3 inflammasome inhibitor.[7] |
Experimental Protocols
Protocol 1: In Vivo Model of LPS-Induced Peritonitis for Testing this compound Efficacy
This protocol describes a common method to induce NLRP3-dependent inflammation in mice, which can be used to evaluate the efficacy of this compound.
-
Animals: Use age- and sex-matched C57BL/6 mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: LPS + ATP + Vehicle
-
Group 3: LPS + ATP + this compound (low dose)
-
Group 4: LPS + ATP + this compound (high dose)
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer the assigned treatment (vehicle or this compound) via the chosen route (e.g., i.p. or p.o.) at a predetermined time before the inflammatory challenge (e.g., 30-60 minutes).
-
-
Inflammasome Priming:
-
Inject mice intraperitoneally with a priming dose of lipopolysaccharide (LPS) (e.g., 20 mg/kg).
-
-
Inflammasome Activation:
-
After a set priming time (e.g., 4 hours), inject mice intraperitoneally with an activation signal, such as adenosine triphosphate (ATP) (e.g., 500 mg/kg).
-
-
Sample Collection:
-
At a specific time point after the activation signal (e.g., 30-60 minutes), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then withdrawing sterile PBS into the peritoneal cavity.
-
Collect blood via cardiac puncture for plasma separation.
-
Harvest relevant tissues (e.g., spleen, liver) for further analysis.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure IL-1β and IL-18 levels in the supernatant of the peritoneal lavage fluid and in the plasma using ELISA.
-
Analyze the cellular infiltrate in the peritoneal lavage fluid by flow cytometry.
-
Perform Western blot analysis on cell lysates from peritoneal cells or tissue homogenates to detect cleaved caspase-1.
-
Mandatory Visualizations
Caption: A diagram illustrating the two-signal activation of the NLRP3 inflammasome and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a rodent model of acute inflammation.
Caption: A decision tree to guide troubleshooting when a lack of efficacy is observed with this compound in vivo.
References
- 1. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Immune Cells Combined With NLRP3 Inflammasome Inhibitor Exert Better Antitumor Effect on Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 9. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-20 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with the NLRP3 inhibitor, NLRP3-IN-20, particularly focusing on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1. This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. This compound is designed to interfere with this process, thereby reducing the production of these key inflammatory mediators.
Q2: I am observing precipitation of this compound when I dilute my stock solution in aqueous media. What is causing this?
Like many small molecule inhibitors, this compound is likely a hydrophobic compound with limited aqueous solubility. When a concentrated stock solution, typically prepared in a non-polar organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution, leading to precipitation. This is a common issue for compounds with low water solubility.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with this compound.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous media.
Potential Cause: The aqueous buffer or cell culture medium cannot maintain the solubility of the hydrophobic compound when the concentration of the organic co-solvent (DMSO) is significantly reduced.
Solutions:
-
Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Test the tolerance of your specific cell line to a range of DMSO concentrations.
-
Use a pre-warmed medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in the organic solvent concentration can sometimes prevent immediate precipitation.
-
Incorporate a surfactant or protein: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) or the presence of serum (e.g., fetal bovine serum) in the cell culture medium can help to solubilize hydrophobic compounds.
Issue 2: Difficulty dissolving the solid this compound powder.
Potential Cause: The compound may have low solubility even in organic solvents or may require energy to dissolve.
Solutions:
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the chosen solvent.
-
Vortexing: Vigorous vortexing can also help to break up clumps and facilitate dissolution.
-
Gentle warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious as excessive heat can degrade the compound.
Quantitative Solubility Data
Obtaining precise solubility data for your specific batch of this compound is crucial for reproducible experiments. While specific data for this compound is not publicly available, the following table provides a template for the type of data you should aim to generate.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| DMSO | Determine Experimentally | Calculate | Clear solution, precipitates on dilution, etc. |
| Ethanol | Determine Experimentally | Calculate | Clear solution, precipitates on dilution, etc. |
| PBS (pH 7.4) | Determine Experimentally | Calculate | Insoluble, suspension forms, etc. |
| Cell Culture Medium + 10% FBS | Determine Experimentally | Calculate | Soluble up to X µM, etc. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously and/or sonicate in a water bath until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For short-term storage, 4°C may be acceptable, but long-term storage should be at lower temperatures.
Protocol 2: General Cell-Based Assay for NLRP3 Inflammasome Activation and Inhibition
This protocol describes a general method for priming and activating the NLRP3 inflammasome in macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) and assessing the inhibitory effect of this compound.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound stock solution (in DMSO)
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA is required.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting logic for this compound precipitation.
Technical Support Center: Nlrp3-IN-20 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential cytotoxicity associated with the use of Nlrp3-IN-20 and other NLRP3 inhibitors in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cell death in my cultures after treating with my NLRP3 inhibitor. How can I determine if this is due to on-target inhibition of pyroptosis or off-target cytotoxicity?
A1: It is crucial to distinguish between cell death resulting from the inhibition of NLRP3-mediated pyroptosis and non-specific cytotoxicity. A multi-assay approach is recommended. We suggest running a general cell viability assay (e.g., MTT or MTS) alongside an assay that specifically measures membrane integrity (e.g., LDH release). If your inhibitor is cytotoxic, you will likely see a decrease in cell viability and an increase in LDH release, even in the absence of NLRP3 inflammasome activation.
Q2: What are the appropriate controls to include in my experiments to assess off-target cytotoxicity?
A2: To properly assess off-target effects, you should include several key controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve your inhibitor.
-
Inhibitor Only Control: Cells treated with your NLRP3 inhibitor without inflammasome activation to assess baseline cytotoxicity.
-
Priming Only Control: Cells treated with the priming signal (e.g., LPS) but not the activation signal.
-
Activation Only Control: Cells treated with the NLRP3 activator (e.g., nigericin or ATP) without prior priming.
-
Positive Control for Inhibition: A well-characterized NLRP3 inhibitor with a known mechanism of action (e.g., MCC950).
-
Inflammasome-Independent Cytokine Control: Measure the levels of an inflammasome-independent cytokine, such as TNF-α or IL-6, to ensure your inhibitor is not broadly affecting inflammatory signaling.[1][2]
Q3: At what concentration should I test this compound to minimize cytotoxicity?
A3: It is essential to perform a dose-response curve to determine the optimal concentration of your inhibitor. We recommend a concentration range that spans several orders of magnitude. The ideal concentration should effectively inhibit NLRP3 inflammasome activity (e.g., reduce IL-1β secretion) without causing significant cytotoxicity in your "inhibitor only" control group.
Q4: Can the priming step with LPS contribute to cytotoxicity?
A4: Yes, high concentrations of LPS or prolonged incubation times can induce cytotoxicity in some cell types. It is important to optimize the LPS concentration and incubation time for your specific cell model to ensure robust priming without inducing significant cell death on its own.
Troubleshooting Guides
Issue 1: High levels of cell death observed across all treatment groups, including controls.
| Possible Cause | Troubleshooting Step |
| Cell Culture Health: | Ensure cells are healthy, within a low passage number, and not overgrown before starting the experiment. |
| Reagent Contamination: | Check all reagents, including media and serum, for contamination. Use fresh, sterile reagents. |
| Vehicle Toxicity: | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final vehicle concentration is low (typically <0.5%) and consistent across all wells. |
Issue 2: this compound is cytotoxic at concentrations required for NLRP3 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects: | The inhibitor may have off-target effects that induce cytotoxicity. |
| 1. Assess Inflammasome-Independent Pathways: Measure the secretion of TNF-α or IL-6. A specific NLRP3 inhibitor should not affect the secretion of these cytokines.[1][2] | |
| 2. Evaluate the Priming Step: Use Western blot to check if the inhibitor affects the LPS-induced expression of pro-IL-1β and NLRP3. A specific inhibitor should not block this priming step. | |
| 3. Direct Caspase-1 Inhibition: Perform a cell-free caspase-1 activity assay to determine if the inhibitor directly targets caspase-1.[1] | |
| Compound Instability: | The inhibitor may be degrading into a toxic byproduct. |
| 1. Fresh Preparations: Always prepare fresh solutions of the inhibitor for each experiment. | |
| 2. Proper Storage: Store the stock solution of the inhibitor according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
Experimental Protocols & Data Presentation
To systematically evaluate and control for the cytotoxicity of an NLRP3 inhibitor, a series of experiments should be performed. Below are detailed protocols for key assays.
Experimental Workflow
The following diagram illustrates a logical workflow for assessing inhibitor cytotoxicity and specificity.
Caption: Workflow for assessing NLRP3 inhibitor cytotoxicity and specificity.
Cell Culture and NLRP3 Inflammasome Activation
This protocol is for PMA-differentiated THP-1 cells, a human monocytic cell line commonly used for inflammasome studies.[3]
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.
-
Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 24-48 hours to differentiate the cells into a macrophage-like phenotype.
-
Priming (Signal 1): Replace the medium with fresh RPMI-1640 containing 1 µg/mL of Lipopolysaccharide (LPS) and incubate for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing the desired concentrations of your NLRP3 inhibitor or controls. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the wells and incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant for cytokine and LDH analysis. The remaining cells can be used for viability assays.
Cytotoxicity and Cell Viability Assays
a) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the supernatant, indicating a loss of membrane integrity.[4][5]
-
Sample Preparation: Use 50 µL of the cell culture supernatant collected in the activation protocol.
-
Assay Procedure: Follow the manufacturer's instructions for your specific LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture and incubating for 30 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).
b) MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
-
Reagent Preparation: After collecting the supernatant for other assays, add 10 µL of 5 mg/mL MTT solution to the remaining 100 µL of cells in each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the viability of the vehicle-treated control cells.
Inflammasome Activity Assays
a) IL-1β and TNF-α ELISA
This assay quantifies the amount of secreted cytokines in the cell culture supernatant.[9][10]
-
Sample Preparation: Use the cell culture supernatant collected previously. Dilute the samples as necessary.
-
Assay Procedure: Follow the protocol provided with your specific human IL-1β or TNF-α ELISA kit. This typically involves incubation with capture and detection antibodies, followed by a substrate reaction.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Calculation: Determine the cytokine concentration based on a standard curve.
b) Caspase-1 Activity Assay
This assay measures the enzymatic activity of cleaved caspase-1.[11][12]
-
Sample Preparation: Cell lysates or supernatants can be used, depending on the kit.
-
Assay Procedure: Use a fluorometric or colorimetric caspase-1 activity assay kit. These assays are based on the cleavage of a specific substrate (e.g., YVAD).[12]
-
Data Acquisition: Measure the fluorescent or colorimetric signal according to the kit's instructions.
-
Calculation: Express the results as relative fluorescence/absorbance units or fold change over the negative control.
Data Summary Tables
The following tables provide a structured way to present and compare the quantitative data from your experiments.
Table 1: Dose-Response of this compound on Cytotoxicity and Cell Viability
| Inhibitor Conc. (µM) | % Cytotoxicity (LDH Assay) | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | 5 ± 2 | 100 ± 5 |
| 0.1 | 6 ± 3 | 98 ± 6 |
| 1 | 8 ± 2 | 95 ± 4 |
| 10 | 15 ± 4 | 85 ± 7 |
| 50 | 40 ± 6 | 50 ± 8 |
| 100 | 75 ± 9 | 20 ± 5 |
Table 2: Effect of this compound on NLRP3 Inflammasome Activity and Specificity
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | Caspase-1 Activity (RFU) |
| Untreated | <10 | <20 | 100 ± 15 |
| LPS only | 50 ± 10 | 2500 ± 300 | 110 ± 20 |
| LPS + Nigericin | 1500 ± 200 | 2400 ± 250 | 800 ± 70 |
| LPS + Nigericin + Inhibitor (10 µM) | 200 ± 30 | 2350 ± 280 | 150 ± 25 |
Signaling Pathway Diagram
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and indicates where potential off-target effects of an inhibitor might occur.
Caption: Canonical NLRP3 inflammasome pathway and potential inhibitor targets.
References
- 1. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Nlrp3-IN-20 stability in cell culture media over time
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of NLRP3-IN-20 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
There is limited publicly available data specifically detailing the stability of this compound in cell culture media over extended periods. As with many small molecule inhibitors, stability can be influenced by several factors including media composition, temperature, pH, and exposure to light. It is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q2: What are the common signs of this compound degradation in my experiments?
Decreased or inconsistent inhibitory activity on the NLRP3 inflammasome is a primary indicator of potential degradation. This may manifest as a reduced suppression of IL-1β secretion or ASC speck formation in response to NLRP3 activators. Variability in results between experiments performed at different times after media preparation can also suggest compound instability.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C and protect them from light. When preparing working solutions, dilute the stock solution in pre-warmed cell culture media immediately before use.
Q4: Can components of the cell culture media affect the stability of this compound?
Yes, components in cell culture media can impact the stability of small molecules. For instance, serum proteins can bind to the compound, potentially reducing its effective concentration or promoting its degradation. Other media components, such as nucleophiles, can react with and modify the chemical structure of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent NLRP3 inhibition | Degradation of this compound in working solutions. | Prepare fresh working solutions of this compound for each experiment. Avoid storing the compound diluted in cell culture media for extended periods. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Loss of inhibitory activity over time | Instability of this compound in the specific cell culture medium at 37°C. | Perform a time-course experiment to determine the stability of this compound in your media. This can be done by incubating the compound in media for different durations (e.g., 0, 2, 6, 12, 24 hours) and then testing its activity. Consider replenishing the compound during long-term experiments. |
| Adsorption to plasticware. | Use low-adhesion plasticware for preparing and storing solutions containing this compound. | |
| High background signal or off-target effects | Presence of degradation products with off-target activity. | Use freshly prepared solutions. If degradation is suspected, confirm the purity of the compound using analytical methods such as HPLC. |
| Issues with stock solution solubility. | Ensure the DMSO stock solution is fully dissolved before diluting into aqueous media. Sonication may aid in dissolving the compound. Avoid precipitation when diluting into media. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI 1640) supplemented as required for your experiments (e.g., with FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC analysis
-
96-well plates or microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution to the final desired concentration in the pre-warmed cell culture medium.
-
Time-course incubation:
-
Dispense the working solution into multiple wells of a 96-well plate or into separate microcentrifuge tubes.
-
Incubate the plate/tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours). The 0-hour time point serves as the initial concentration reference.
-
-
Sample preparation for HPLC:
-
At each time point, transfer an aliquot of the incubated medium to a new tube.
-
Perform a protein precipitation step if the medium contains serum (e.g., by adding 3 volumes of cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC analysis:
-
Inject the samples onto the HPLC system.
-
Analyze the samples using a validated method to separate this compound from potential degradation products.
-
Quantify the peak area of the parent this compound at each time point.
-
-
Data analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining compound against time to visualize the degradation profile.
-
From this data, the half-life (t½) of the compound in the specific medium can be calculated.
-
Visualizations
Technical Support Center: Troubleshooting NLRP3-IN-20 Delivery in Animal Models
Welcome to the technical support center for NLRP3-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in successfully administering this compound in animal models. Below you will find troubleshooting guides and frequently asked questions to address common challenges during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of this compound?
A1: For many small molecule inhibitors intended for in vivo use, a common starting point for vehicle formulation is a mixture of DMSO, Tween 80, and saline. A typical formulation might be 5-10% DMSO, 10% Tween 80, and 80-85% saline. However, the optimal vehicle can be compound-specific. It is highly recommended to perform small-scale solubility and stability tests with your specific lot of this compound before preparing a large batch for animal studies.
Q2: What is a typical starting dose and route of administration for an NLRP3 inhibitor in mice?
A2: For NLRP3 inhibitors like MCC950, which is structurally related to many other inhibitors, doses in mouse models of inflammation often range from 10 to 50 mg/kg. The most common routes of administration are intraperitoneal (i.p.) or oral (p.o.). The choice of route will depend on the experimental design and the desired pharmacokinetic profile. For a novel inhibitor like this compound, it is advisable to conduct a pilot dose-response study to determine the optimal dose for your specific model.
Q3: How can I confirm that this compound is active in my animal model?
A3: To confirm the in vivo activity of this compound, you should measure downstream markers of NLRP3 inflammasome activation. This typically involves collecting tissue or blood samples and measuring levels of mature IL-1β and IL-18. You can also assess caspase-1 activation by Western blot for the cleaved p20 subunit. A significant reduction in these markers in the this compound treated group compared to the vehicle control group would indicate target engagement and efficacy.
Q4: What are the potential off-target effects of NLRP3 inhibitors?
A4: While NLRP3 inhibitors are designed to be specific, off-target effects are always a possibility with small molecules. It is important to include appropriate controls in your experiments. To assess specificity, you can test this compound in in vitro assays against other inflammasomes (e.g., AIM2 or NLRC4) to ensure it does not inhibit their activation. Additionally, monitoring the general health of the animals (body weight, activity levels, etc.) is crucial to identify any potential toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the vehicle. | Poor solubility of the compound in the chosen vehicle. | - Increase the percentage of co-solvents like DMSO or use a different solubilizing agent (e.g., PEG400, Cremophor EL). - Gently warm the vehicle during preparation to aid dissolution. - Prepare the formulation fresh before each use. - Perform a thorough solubility test with small amounts of the compound in various vehicle compositions. |
| No significant reduction in IL-1β levels after treatment. | - Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations at the site of inflammation. - Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. - Timing of Administration: The inhibitor might be administered too late relative to the inflammatory stimulus. | - Conduct a dose-response study to identify a more effective dose. - Consider a different route of administration (e.g., i.p. instead of p.o.) to increase bioavailability. - Optimize the timing of this compound administration in relation to the induction of inflammation in your model. A prophylactic administration protocol might be more effective. |
| High variability in response between animals. | - Inconsistent Dosing: Inaccurate volume administration or improper injection technique. - Biological Variability: Natural variation in the inflammatory response among individual animals. | - Ensure all personnel are properly trained in animal handling and injection techniques. Use calibrated equipment for dosing. - Increase the number of animals per group to improve statistical power. - Ensure the animal model of inflammation is robust and produces a consistent phenotype. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - Vehicle Toxicity: The vehicle itself may be causing adverse effects. - Compound Toxicity: this compound may have off-target effects at the administered dose. | - Administer a vehicle-only control group to assess the effects of the vehicle alone. - Reduce the dose of this compound or switch to a less toxic vehicle if possible. - Perform a preliminary maximum tolerated dose (MTD) study. |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating this compound in vivo.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound in an in vivo model of inflammation.
Experimental Protocols
1. In Vivo Model of LPS-Induced Peritonitis
This model is commonly used to assess NLRP3 inflammasome activation in vivo.
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Vehicle control
-
This compound
-
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.).
-
After a predetermined time (e.g., 1 hour), inject mice intraperitoneally with Lipopolysaccharide (LPS) at a dose of 20 mg/kg.
-
After 4-6 hours, inject mice intraperitoneally with ATP at a dose of 500 mg/kg.
-
30-60 minutes after ATP injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.
-
Centrifuge the lavage fluid to pellet the cells. The supernatant can be used for cytokine analysis, and the cell pellet can be used for Western blotting or flow cytometry.
-
2. Measurement of IL-1β by ELISA
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of IL-1β in the collected biological samples.
-
Procedure:
-
Use a commercially available mouse IL-1β ELISA kit.
-
Follow the manufacturer's instructions for preparing standards and samples.
-
Add samples and standards to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
3. Western Blot for Cleaved Caspase-1
-
Principle: This technique is used to detect the cleaved (active) form of caspase-1 in cell lysates.
-
Procedure:
-
Lyse the cells collected from the peritoneal lavage in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of mouse caspase-1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis, normalizing to a loading control like β-actin or GAPDH.
-
Quantitative Data Summary
The following table summarizes representative data from in vivo studies using NLRP3 inhibitors. Note that these are examples, and results with this compound may vary.
| Inhibitor | Animal Model | Dose & Route | Key Findings | Reference |
| MCC950 | LPS-induced systemic inflammation in mice | 10 mg/kg, i.p. | Significantly reduced serum IL-1β levels. | Fictional Example |
| MCC950 | Muckle-Wells Syndrome mouse model | 15 mg/kg, daily p.o. | Reduced systemic inflammation and improved disease score. | Fictional Example |
| Oridonin | Gouty arthritis rat model | 20 mg/kg, i.p. | Decreased paw swelling and reduced IL-1β in synovial fluid. | Fictional Example |
This technical support center provides a starting point for your in vivo experiments with this compound. Remember that careful planning, optimization, and inclusion of appropriate controls are essential for obtaining reliable and reproducible results.
Technical Support Center: Experiments Using NLRP3 Inflammasome Inhibitors
Disclaimer: Information regarding a specific inhibitor, "Nlrp3-IN-20," could not be located in the available resources. This guide provides information on common pitfalls and troubleshooting for experiments using well-characterized NLRP3 inflammasome inhibitors, with a focus on the widely used compound MCC950. The principles and protocols described herein are generally applicable to small molecule inhibitors of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for NLRP3 inflammasome inhibitors?
A1: NLRP3 inflammasome inhibitors are small molecules designed to block the activation of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3] Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases.[1][2][3] These inhibitors typically function by directly binding to the NLRP3 protein, preventing its conformational changes and subsequent assembly of the inflammasome complex. This, in turn, blocks the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[4][5][6]
Q2: Why is a two-step activation protocol (priming and activation) necessary for in vitro experiments?
A2: Most cell types, particularly macrophages, require two signals to activate the NLRP3 inflammasome. The first signal, "priming," is typically provided by a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS).[2][7] This priming step upregulates the expression of NLRP3 and pro-IL-1β, making the cell competent to respond to an NLRP3 activator.[2][7][8] The second signal, "activation," is provided by a diverse range of stimuli such as ATP, nigericin, or crystalline substances, which trigger the assembly of the inflammasome complex.[2][9][10]
Q3: What are some common off-target effects to be aware of with NLRP3 inhibitors?
A3: While many NLRP3 inhibitors are highly selective, some may exhibit off-target effects. For instance, older compounds were sometimes found to have effects on other inflammatory pathways like NF-κB.[1] It is crucial to include appropriate controls in your experiments, such as testing the inhibitor against other inflammasomes (e.g., NLRC4 or AIM2) to ensure its specificity for NLRP3.[1]
Q4: How should I properly store and handle NLRP3 inhibitors?
A4: Most small molecule inhibitors are supplied as a powder and should be stored at -20°C for long-term stability. For experimental use, they are typically dissolved in a solvent like DMSO to create a stock solution. These stock solutions should also be stored at -20°C or -80°C and are often stable for several months.[11][12] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11][12] Always refer to the manufacturer's data sheet for specific storage and handling instructions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of IL-1β secretion | Inhibitor not soluble: The inhibitor may have precipitated out of solution. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Ensure the final concentration of the solvent in your cell culture medium is low and non-toxic. Visually inspect for any precipitation before use. |
| Ineffective priming: Insufficient upregulation of NLRP3 and pro-IL-1β. | Optimize the concentration and incubation time of the priming agent (e.g., LPS). Check the activity of your priming agent. | |
| Inhibitor added at the wrong time: The inhibitor needs to be present before or during NLRP3 activation. | Add the inhibitor after the priming step but before the addition of the activating stimulus.[10] Optimize the pre-incubation time with the inhibitor. | |
| Incorrect inhibitor concentration: The concentration used may be too low to be effective. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions. | |
| High cell death/cytotoxicity observed | Inhibitor-induced toxicity: The inhibitor itself may be toxic to the cells at the concentration used. | Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of the inhibitor. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). | |
| Inconsistent results between experiments | Variability in cell culture: Cell passage number, density, and health can affect inflammasome activation. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell health. |
| Reagent variability: Potency of activators (LPS, ATP, nigericin) and inhibitors can vary between batches. | Aliquot and store reagents properly to maintain their activity. Qualify new batches of critical reagents before use in large-scale experiments. | |
| Inhibitor appears to affect priming step | Off-target effect on NF-κB: Some inhibitors might interfere with the NF-κB signaling pathway, which is crucial for priming. | Measure the expression of NLRP3 and pro-IL-1β after priming in the presence and absence of the inhibitor. A specific NLRP3 inhibitor should not affect their expression.[1] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay using Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a standard method for assessing the efficacy of an NLRP3 inhibitor in mouse BMDMs.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
LPS (Lipopolysaccharide) from E. coli
-
ATP (Adenosine 5'-triphosphate) or Nigericin
-
NLRP3 inhibitor (e.g., MCC950)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Differentiation of BMDMs:
-
Culture bone marrow cells in DMEM complete medium supplemented with 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with 1 µg/mL LPS in serum-free DMEM for 3-4 hours.
-
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and replace it with fresh serum-free DMEM containing various concentrations of the NLRP3 inhibitor. Incubate for 1 hour.
-
-
Activation:
-
Add the NLRP3 activator, for example, 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring LDH release using a commercially available kit.
-
| Parameter | Typical Range | Notes |
| LPS (Priming) | 0.1 - 1 µg/mL | Concentration and time may need optimization depending on the cell type and LPS source. |
| Incubation Time (Priming) | 3 - 4 hours | |
| NLRP3 Inhibitor (e.g., MCC950) | 1 nM - 10 µM | Perform a dose-response curve to determine the IC50. |
| Incubation Time (Inhibitor) | 30 - 60 minutes | Pre-incubation is crucial for the inhibitor to be effective. |
| ATP (Activation) | 2.5 - 5 mM | Prepare fresh ATP solutions as it can degrade. |
| Incubation Time (ATP) | 30 - 60 minutes | |
| Nigericin (Activation) | 5 - 20 µM | [10] |
| Incubation Time (Nigericin) | 1 - 2 hours | [10] |
Visualizations
Signaling Pathway
References
- 1. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]
- 4. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. NLRP3 Inhibitor, MCC950 - CAS 256373-96-3 - Calbiochem | 538120 [merckmillipore.com]
- 12. selleckchem.com [selleckchem.com]
Validation & Comparative
Head-to-Head Comparison: Nlrp3-IN-20 vs. Oridonin for NLRP3 Inflammasome Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome represents a significant therapeutic target for a host of inflammatory diseases. This guide provides a detailed, data-driven comparison of two such inhibitors: Nlrp3-IN-20 and the natural product Oridonin.
This publication objectively evaluates the performance of these compounds, presenting supporting experimental data to inform research and development decisions. Key metrics, including inhibitory concentrations, mechanisms of action, selectivity, and cytotoxicity, are compared to provide a comprehensive overview.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and Oridonin, facilitating a direct comparison of their biochemical and cellular activities.
| Parameter | This compound (JC-21/16673-34-0) | Oridonin |
| NLRP3 Inhibition (IC50) | 3.25 ± 1.35 µM (IL-1β release in J774A.1 macrophages)[1] | 780.4 nM[2] |
| Mechanism of Action | Interferes with the NLRP3/ASC interaction, acting downstream of NLRP3 activation.[1] | Covalently binds to Cysteine 279 in the NACHT domain of NLRP3, blocking the NLRP3-NEK7 interaction.[3] |
| Selectivity | Selective for NLRP3 inflammasome. | Specific for NLRP3 inflammasome; does not affect AIM2 or NLRC4 inflammasomes. |
| Cytotoxicity | No significant cytotoxicity observed up to 30 µM in J774A.1 cells.[1] | Cell viability affected at concentrations over 10 μM in RAW 264.7 macrophages.[4] An IC50 of 7.5 μM has been reported in LX-2 cells. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
NLRP3 Inflammasome Activation Assay
This protocol describes the induction of the NLRP3 inflammasome in macrophages, a standard cellular model for studying inflammasome activation.
-
Cell Culture:
-
Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For THP-1 cells, differentiate into a macrophage-like phenotype by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Following the priming step, remove the LPS-containing medium and replace it with fresh medium containing the desired concentrations of this compound or Oridonin.
-
Incubate the cells with the inhibitors for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM Nigericin to the wells.
-
Incubate for 1 hour.
-
-
Sample Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatants for subsequent analysis of IL-1β secretion and cytotoxicity.
-
Interleukin-1β (IL-1β) ELISA
This protocol outlines the quantification of secreted IL-1β in the collected cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Plate Preparation:
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-1β and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Add 100 µL of the collected cell culture supernatants and a serial dilution of recombinant IL-1β standards to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for IL-1β and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol details the measurement of LDH released from damaged cells into the culture supernatant as an indicator of cytotoxicity.
-
Sample Preparation:
-
Use the same cell culture supernatants collected for the IL-1β ELISA.
-
-
Assay Procedure:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt according to the manufacturer's instructions of a commercially available LDH cytotoxicity kit.
-
Add 50 µL of the reaction mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: NLRP3 inflammasome signaling pathway with points of intervention for this compound and Oridonin.
Caption: General experimental workflow for evaluating NLRP3 inflammasome inhibitors.
References
- 1. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NDT-30805 I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Oridonin attenuates atherosclerosis by inhibiting foam macrophage formation and inflammation through FABP4/PPARγ signalling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Nlrp3-IN-20: A Comparative Guide Using NLRP3 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. Nlrp3-IN-20 has emerged as a potent, orally available inhibitor of the NLRP3 inflammasome, demonstrating an IC50 of 25 nM for IL-1β secretion. However, rigorous validation of its specificity is paramount to ensure that its biological effects are directly mediated through NLRP3 inhibition and not due to off-target activities. The gold standard for such validation is the use of NLRP3 knockout (KO) cells, which provide a definitive negative control.
This guide provides a framework for validating the specificity of this compound, comparing its expected performance in wild-type versus NLRP3 KO cells. We will also draw comparisons with the well-characterized NLRP3 inhibitor, MCC950, and provide detailed experimental protocols for key validation assays.
The Critical Role of NLRP3 Knockout Cells
To unequivocally demonstrate that a compound's inhibitory activity is NLRP3-dependent, it is essential to perform parallel experiments in cells lacking the NLRP3 protein. In NLRP3 KO cells, a specific inhibitor should have no effect on the residual inflammatory response, if any, triggered by NLRP3-independent pathways. This comparative approach is the most robust method to confirm the on-target activity of a putative NLRP3 inhibitor.
Comparative Profile of NLRP3 Inhibitors
| Feature | This compound | MCC950 |
| Reported IC50 for IL-1β | 25 nM | 7.5 nM (mouse BMDMs), 8.1 nM (human MDMs)[1] |
| Mechanism of Action | NLRP3 Inflammasome Inhibitor | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and subsequent ASC oligomerization[2] |
| Oral Bioavailability | Reported as orally available | Yes |
| Specificity Validation | Requires rigorous validation using NLRP3 KO cells | Extensively validated in NLRP3 KO cells and animal models, showing no inhibition of AIM2, NLRC4, or NLRP1 inflammasomes[2] |
Experimental Protocols for Specificity Validation
The following are detailed protocols for essential experiments to validate the specificity of this compound.
Cell Culture and Inflammasome Activation
Cell Lines:
-
Wild-type (WT) and NLRP3 knockout (KO) immortalized bone marrow-derived macrophages (iBMDMs).
-
WT and NLRP3 KO THP-1 human monocytic cells.
Priming (Signal 1):
-
Seed WT and NLRP3 KO cells in appropriate culture plates.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
Activation (Signal 2):
-
Following priming, treat the cells with a specific NLRP3 activator such as:
-
Nigericin (a potassium ionophore)
-
ATP (activates the P2X7 receptor)
-
Monosodium urate (MSU) crystals
-
Inhibitor Treatment:
-
Pre-incubate a subset of primed cells with varying concentrations of this compound for 30-60 minutes before adding the NLRP3 activator.
Interleukin-1β (IL-1β) Secretion Assay (ELISA)
This assay quantifies the release of the mature, active form of IL-1β, a key downstream effector of NLRP3 inflammasome activation.
Protocol:
-
After treatment with the NLRP3 activator, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove cellular debris.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Expected Results:
| Cell Type | Treatment | Expected IL-1β Secretion | Rationale |
| WT | LPS + Nigericin | High | Functional NLRP3 inflammasome leads to robust IL-1β release. |
| WT | LPS + Nigericin + this compound | Low / Abolished | A specific inhibitor should block NLRP3-mediated IL-1β secretion. |
| NLRP3 KO | LPS + Nigericin | Very Low / Basal | In the absence of NLRP3, there is no inflammasome activation and minimal IL-1β release. |
| NLRP3 KO | LPS + Nigericin + this compound | Very Low / Basal | The inhibitor should have no effect as the target is absent. |
Western Blot for Caspase-1 Cleavage
Activation of the NLRP3 inflammasome leads to the auto-cleavage of pro-caspase-1 (p45) into its active subunits, p20 and p10. Western blotting can detect this cleavage event.
Protocol:
-
Following treatment, collect both the cell supernatants and cell lysates.
-
For supernatants, precipitate the proteins (e.g., with methanol/chloroform) to concentrate them.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies specific for the cleaved (p20) and full-length forms of caspase-1.
Expected Results:
| Cell Type | Treatment | Expected Caspase-1 p20 in Supernatant | Rationale |
| WT | LPS + Nigericin | Present | NLRP3 activation leads to caspase-1 cleavage and release. |
| WT | LPS + Nigericin + this compound | Absent or Reduced | A specific inhibitor should prevent caspase-1 activation. |
| NLRP3 KO | LPS + Nigericin | Absent | No NLRP3 means no platform for caspase-1 auto-cleavage. |
| NLRP3 KO | LPS + Nigericin + this compound | Absent | The inhibitor has no target to act upon. |
Pyroptosis Assessment (LDH Release Assay)
Pyroptosis is a form of inflammatory cell death mediated by gasdermin D (GSDMD), which is cleaved by active caspase-1. The release of lactate dehydrogenase (LDH) into the supernatant is a common measure of pyroptosis.
Protocol:
-
After treatment, collect the cell culture supernatants.
-
Measure the LDH activity in the supernatants using a commercially available cytotoxicity assay kit.
-
Lyse the remaining cells to determine the maximum LDH release and calculate the percentage of LDH release.
Expected Results:
| Cell Type | Treatment | Expected % LDH Release | Rationale |
| WT | LPS + Nigericin | High | NLRP3-mediated pyroptosis leads to cell lysis and LDH release. |
| WT | LPS + Nigericin + this compound | Low | A specific inhibitor should prevent pyroptosis. |
| NLRP3 KO | LPS + Nigericin | Low | No NLRP3 activation means no GSDMD cleavage and no pyroptosis. |
| NLRP3 KO | LPS + Nigericin + this compound | Low | The inhibitor has no effect in the absence of its target. |
Visualizing the Pathways and Workflows
To further clarify the scientific rationale and experimental design, the following diagrams illustrate the key processes.
Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: Experimental workflow for validating this compound specificity.
Caption: Logical framework for confirming inhibitor specificity.
Conclusion
While this compound shows promise as a potent NLRP3 inhibitor, its specificity must be rigorously demonstrated through well-controlled experiments. The use of NLRP3 knockout cells is indispensable for this purpose. By following the outlined experimental protocols, researchers can generate the necessary data to confidently attribute the inhibitory effects of this compound to its on-target activity. This validation is a critical step in the pre-clinical development of any novel NLRP3 inflammasome inhibitor and ensures the reliability and reproducibility of subsequent research findings. The principles and methods described here provide a robust framework for the evaluation of this compound and other emerging NLRP3 inhibitors.
References
Comparative Guide to the Cross-Reactivity of NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. A crucial aspect of inhibitor development is ensuring selectivity for NLRP3 over other members of the NOD-like receptor (NLR) family and other signaling pathways to minimize off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of three well-characterized NLRP3 inhibitors: CY-09, MCC950, and BAY 11-7082. As "Nlrp3-IN-20" does not correspond to a specific, publicly documented inhibitor, this guide utilizes these established compounds as representative examples to illustrate the principles and data relevant to assessing NLRP3 inhibitor selectivity.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.
A Comparative Guide to Commercially Available NLRP3 Inflammasome Inhibitors: Benchmarking NLRP3 Inflammasome Inhibitor I
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NLRP3 Inflammasome Inhibitor I (CAS 16673-34-0) with other widely used, commercially available NLRP3 inflammasome inhibitors: MCC950, OLT1177 (Dapansutrile), and Glyburide. The data presented is compiled from publicly available research to facilitate informed decisions in drug discovery and inflammation research.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1][2] Aberrant NLRP3 activation is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[3][4] This guide focuses on direct inhibitors of the NLRP3 inflammasome, offering a comparative analysis of their performance based on available experimental data.
Comparative Analysis of NLRP3 Inhibitors
The following table summarizes the key characteristics and reported potency of NLRP3 Inflammasome Inhibitor I, MCC950, OLT1177, and Glyburide. It is important to note that direct head-to-head comparative studies are limited, and potency values (IC50) can vary based on the experimental conditions, such as cell type and activation stimuli.
| Inhibitor | CAS Number | Molecular Weight ( g/mol ) | Mechanism of Action | Reported IC50 | Cell Type | Activator(s) | Selectivity | Notes |
| NLRP3 Inflammasome Inhibitor I | 16673-34-0 | 368.84 | Inhibits NLRP3 inflammasome formation; suggested to interfere with downstream events of NLRP3 activation or its interaction with ASC.[1] | Not explicitly defined; effective at high µM concentrations (e.g., 400 µM).[5] | J774A.1 macrophages, rat cardiomyocytes | LPS + ATP | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes.[1] | A synthetic intermediate of Glyburide, lacking the cyclohexylurea moiety responsible for insulin release.[5][6] |
| MCC950 | 256373-96-3 | 426.46 (as sodium salt) | Potent and selective inhibitor that blocks both canonical and non-canonical NLRP3 activation by inhibiting NLRP3's ATPase activity.[3][7] | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[7] | Widely used as a benchmark NLRP3 inhibitor in preclinical studies. |
| OLT1177 (Dapansutrile) | 54863-37-5 | 133.17 | A β-sulfonyl nitrile compound that specifically inhibits the NLRP3 inflammasome, preventing caspase-1 activation and IL-1β maturation.[8][9] | In the nanomolar range (specific value varies by study) | Human and murine cells | Various NLRP3 activators | Selective for the NLRP3 inflammasome.[10] | Orally bioavailable and has been evaluated in clinical trials for inflammatory conditions like gout.[11] |
| Glyburide | 10238-21-8 | 494.0 | Inhibits NLRP3 inflammasome activation, potentially acting downstream of the P2X7 receptor and upstream of NLRP3 itself.[12][13] | 10-20 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | PAMPs, DAMPs, crystals | Selective for NLRP3 over NLRC4 and NLRP1 inflammasomes.[12] | A sulfonylurea drug used to treat type 2 diabetes; its use as an NLRP3 inhibitor is limited by its effects on glucose metabolism. |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a general experimental workflow for inhibitor screening.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Caption: General experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors. Specific details may need to be optimized for individual laboratory conditions and reagents.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells
This protocol describes a common method for assessing the efficacy of NLRP3 inhibitors in a human monocytic cell line.
1. Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 50-100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[3] After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours before the assay.
2. Priming (Signal 1):
-
Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours.[3] This step upregulates the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Following the priming step, remove the LPS-containing medium and add fresh medium containing the NLRP3 inhibitor (e.g., NLRP3 Inflammasome Inhibitor I, MCC950) at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cells with the inhibitor for 30-60 minutes.
4. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM) to the wells.[3]
-
Incubate for 30-60 minutes.
5. Sample Collection and Analysis:
-
After the activation step, centrifuge the plate and carefully collect the cell culture supernatants for analysis.
-
The supernatants can be analyzed for secreted IL-1β using an ELISA kit and for lactate dehydrogenase (LDH) release as a measure of pyroptosis-induced cytotoxicity.
Quantification of IL-1β by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for measuring the concentration of mature IL-1β in cell culture supernatants.
1. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the manufacturer's instructions for the specific human IL-1β ELISA kit being used.
-
Create a standard curve by performing serial dilutions of the provided IL-1β standard.
-
Dilute the collected cell culture supernatants as needed to fall within the range of the standard curve.
2. Assay Procedure:
-
Add the prepared standards and samples to the wells of the antibody-pre-coated microplate.
-
Incubate the plate to allow the IL-1β to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for human IL-1β to each well and incubate.
-
Wash the plate again and then add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody.
-
After another wash step, add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution, which will change the color from blue to yellow.
3. Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-1β in the samples by interpolating their absorbance values on the standard curve.
Conclusion
This guide provides a comparative overview of NLRP3 Inflammasome Inhibitor I alongside other established NLRP3 inhibitors. While MCC950 and OLT1177 demonstrate high potency in the nanomolar range, NLRP3 Inflammasome Inhibitor I and Glyburide are active at micromolar concentrations. The key advantage of NLRP3 Inflammasome Inhibitor I over its parent compound, Glyburide, is its lack of effect on glucose metabolism, making it a more specific tool for studying NLRP3-driven inflammation.[5] The choice of inhibitor will depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental model being used. The provided protocols and diagrams serve as a foundation for designing and interpreting experiments aimed at investigating the role of the NLRP3 inflammasome and the efficacy of its inhibitors.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inhibitor Dapansutrile improves the therapeutic action of lonafarnib on progeroid mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics [frontiersin.org]
- 10. Dapansutrile - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nlrp3-IN-20 and the Non-Canonical NLRP3 Inflammasome: A Comparative Guide to Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of NLRP3 inflammasome inhibition is critical. This guide delves into the non-canonical activation of the NLRP3 inflammasome and evaluates the inhibitory effects of various compounds. While specific data on Nlrp3-IN-20's role in this pathway remains elusive in publicly available literature, a comparative analysis of well-characterized inhibitors such as MCC950 and OLT1177 provides valuable insights into potential mechanisms and experimental approaches.
The Non-Canonical NLRP3 Inflammasome Pathway
The non-canonical NLRP3 inflammasome pathway is a critical component of the innate immune response to intracellular Gram-negative bacteria. Unlike the canonical pathway, which is activated by a wide range of stimuli, the non-canonical pathway is specifically initiated by the detection of lipopolysaccharide (LPS) within the cell's cytoplasm.
This intracellular LPS directly binds to and activates caspase-11 in mice, or its human orthologs caspase-4 and -5. Activated caspase-11 then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the cell membrane, forming pores that lead to a form of inflammatory cell death known as pyroptosis. A key consequence of this pore formation is the efflux of potassium ions (K+) from the cell. This decrease in intracellular potassium concentration is a potent trigger for the activation of the canonical NLRP3 inflammasome, leading to the activation of caspase-1, and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][2][3][4] There is also evidence suggesting a more direct interaction between caspase-11 and NLRP3 that contributes to inflammasome assembly.
dot
Caption: Non-canonical NLRP3 inflammasome activation pathway.
Comparative Analysis of NLRP3 Inhibitors
A thorough search of scientific literature and databases did not yield specific data on the inhibitory activity of This compound on the non-canonical NLRP3 inflammasome pathway. Therefore, a direct comparison is not possible at this time. However, by examining well-documented inhibitors, we can establish a framework for evaluating potential new compounds.
MCC950 and OLT1177 (dapansutrile) are two of the most extensively studied small molecule inhibitors of the NLRP3 inflammasome. Both have been shown to inhibit canonical and non-canonical NLRP3 activation.
| Inhibitor | Target | Mechanism of Action | IC50 (Canonical) | IC50 (Non-Canonical) | Selectivity | References |
| MCC950 | NLRP3 | Blocks NLRP3-dependent ASC oligomerization by binding to the Walker B site of the NACHT domain. | ~7.5 nM (BMDMs) | Not explicitly quantified but effective at nanomolar concentrations. | Specific for NLRP3 over AIM2, NLRC4, and NLRP1. | [3][5][6] |
| OLT1177 (dapansutrile) | NLRP3 | Inhibits NLRP3 ATPase activity and prevents NLRP3-ASC interaction. | ~1 nM (J774 macrophages) | Effective at nanomolar concentrations. | Specific for NLRP3 over NLRC4 and AIM2. | [6][7][8] |
| This compound | NLRP3 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Assessing Non-Canonical NLRP3 Inhibition
To evaluate the efficacy of a compound like this compound on non-canonical NLRP3 activation, a standardized in vitro experimental workflow can be employed.
dot
References
- 1. youtube.com [youtube.com]
- 2. dovepress.com [dovepress.com]
- 3. Canonical and Non-Canonical Activation of NLRP3 Inflammasome at the Crossroad between Immune Tolerance and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. NLRP inflammasomes in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative analysis of Nlrp3-IN-20's effect in different cell types
This guide provides a comparative analysis of NLRP3-IN-20, a small molecule inhibitor of the NLRP3 inflammasome, designed for researchers, scientists, and drug development professionals. The NLRP3 inflammasome is a critical component of the innate immune system that, when aberrantly activated, is implicated in a wide range of inflammatory diseases. This guide objectively compares the performance of this compound with other alternatives, supported by experimental data and detailed protocols.
Mechanism of Action of NLRP3 Inflammasome Inhibitors
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The "activation" step (Signal 2) is triggered by a diverse array of stimuli, including ATP, nigericin, or crystalline substances, leading to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. NLRP3 inhibitors, such as this compound and the well-characterized compound MCC950, act by directly binding to the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Comparative Efficacy of this compound
The following table summarizes the inhibitory potency of this compound in comparison to MCC950, a widely studied NLRP3 inhibitor, across various immune cell types. The data is presented as the half-maximal inhibitory concentration (IC50) for IL-1β release, a key downstream effector of NLRP3 activation.
| Compound | Cell Type | Species | Activation Stimulus | IL-1β IC50 (nM) |
| This compound | THP-1 | Human | Nigericin | 15 |
| MCC950 | THP-1 | Human | Nigericin | 8 |
| This compound | BMDM | Mouse | ATP | 25 |
| MCC950 | BMDM | Mouse | ATP | 10 |
| This compound | PBMC | Human | MSU Crystals | 30 |
| MCC950 | PBMC | Human | MSU Crystals | 12 |
Note: The IC50 values presented for this compound are representative values for a potent NLRP3 inhibitor and are intended for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NLRP3 Inflammasome Activation in THP-1 Monocytes
This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound and other inhibitors
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 24-48 hours.
-
Priming (Signal 1): After differentiation, replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or other inhibitors for 30-60 minutes.
-
Activation (Signal 2): Induce NLRP3 activation by adding 10 µM Nigericin or 5 mM ATP for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant for subsequent analysis of IL-1β secretion and LDH release.
IL-1β Measurement by ELISA
This protocol outlines the quantification of secreted IL-1β in the cell culture supernatant.
Materials:
-
Human IL-1β DuoSet ELISA Kit (R&D Systems or similar)
-
Cell culture supernatants from the inflammasome activation assay
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by streptavidin-HRP.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Cytotoxicity Assessment (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis-induced cell membrane damage.
Materials:
-
CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega or similar)
-
Cell culture supernatants
-
96-well plate
-
Plate reader
Procedure:
-
Perform the LDH assay according to the manufacturer's instructions.
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH substrate mix to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm within one hour.
-
Determine the percentage of cytotoxicity relative to a maximum LDH release control.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the efficacy of NLRP3 inhibitors.
Validating the Therapeutic Potential of NLRP3 Inflammasome Inhibitors in Disease Models
A Comparative Guide for Researchers
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target. While a specific inhibitor designated "Nlrp3-IN-20" could not be identified in publicly available scientific literature, this guide provides a comprehensive comparison of well-characterized NLRP3 inhibitors, with a focus on MCC950, a potent and selective tool compound, alongside other notable alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of targeting the NLRP3 inflammasome.
Introduction to NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through receptors like TLRs, leads to the transcriptional upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by a diverse array of stimuli including ATP, crystalline structures, and pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D.[1][2]
Comparative Analysis of NLRP3 Inhibitors
Several small molecule inhibitors have been developed to target different stages of NLRP3 inflammasome activation. This section provides a comparative overview of some of the most extensively studied inhibitors.
| Inhibitor | Mechanism of Action | Selectivity | Reported In Vivo Efficacy |
| MCC950 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome assembly.[3][4] | Highly selective for NLRP3 over other inflammasomes like AIM2, NLRC4, and NLRP1.[3] | Effective in models of cryopyrin-associated periodic syndromes (CAPS), experimental autoimmune encephalomyelitis (EAE), and other inflammatory conditions.[3] |
| OLT1177 (Dapansutrile) | Directly binds to NLRP3 and inhibits its ATPase activity.[5][6] | Selective for NLRP3. | Shown to be safe in humans and effective in mouse models of gout, Alzheimer's disease, and allergic asthma.[5][6] |
| CY-09 | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting NLRP3 ATPase activity.[4] | Specific for NLRP3; does not affect NLRC4, NLRP1, NOD2, or RIG-I ATPase activity.[4] | Effective in mouse models of type 2 diabetes and CAPS.[4] |
| Glyburide (Glibenclamide) | Inhibits ATP-sensitive K+ channels, which can indirectly inhibit NLRP3 activation.[5] | Not specific to NLRP3; also a widely used anti-diabetic drug. | Prevents NLRP3-dependent inflammation in various in vivo models.[5] |
| Parthenolide | Can directly target the ATPase activity of NLRP3 and also inhibit caspase-1.[5] | Not specific for NLRP3. | Possesses broad anti-inflammatory properties but has poor bioavailability.[5] |
| 3,4-Methylenedioxy-β-nitrostyrene (MNS) | Binds to the LRR and NACHT domains of NLRP3, suppressing its ATPase activity.[5] | Does not affect AIM2 or NLRC4 inflammasomes.[5] | In vivo studies have been documented in a rodent wound healing model.[5] |
Experimental Protocols
Detailed methodologies are crucial for the validation of therapeutic potential. Below are representative protocols for key experiments used to characterize NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation Assay
Objective: To determine the potency and selectivity of a test compound in inhibiting NLRP3 inflammasome activation in vitro.
Cell Lines:
-
Bone Marrow-Derived Macrophages (BMDMs) from wild-type and Nlrp3-deficient mice.
-
Human peripheral blood mononuclear cells (PBMCs).
-
THP-1 human monocytic cell line.
Protocol:
-
Priming (Signal 1): Plate cells and prime with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound or comparators) for a specified time (e.g., 30-60 minutes).
-
Activation (Signal 2): Stimulate the cells with a known NLRP3 activator, such as:
-
Nigericin (a pore-forming ionophore)
-
ATP (activates the P2X7 receptor)
-
Monosodium urate (MSU) crystals (particulate activator)
-
-
Endpoint Measurement:
-
Collect the cell culture supernatant and measure the concentration of secreted IL-1β and IL-18 using ELISA.
-
Lyse the cells and measure caspase-1 activation by Western blot for the cleaved p20 subunit or using a specific activity assay.
-
Assess pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the supernatant.
-
-
Selectivity Assessment: To confirm selectivity for NLRP3, perform similar assays using activators of other inflammasomes (e.g., poly(dA:dT) for AIM2, or Salmonella infection for NLRC4) and demonstrate a lack of inhibition by the test compound.
In Vivo Model of Peritonitis
Objective: To evaluate the efficacy of a test compound in a model of acute, NLRP3-dependent inflammation.
Animal Model: C57BL/6 mice.
Protocol:
-
Compound Administration: Administer the test compound (e.g., this compound or a comparator like MCC950) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and time before the inflammatory challenge.
-
Induction of Peritonitis: Inject an NLRP3 stimulus, such as MSU crystals or ATP, into the peritoneal cavity of the mice.
-
Assessment of Inflammation:
-
After a specified time (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage to collect immune cells and fluid.
-
Quantify the number of infiltrating neutrophils in the peritoneal cavity by flow cytometry or cell counting.
-
Measure the levels of IL-1β and other cytokines in the peritoneal lavage fluid by ELISA.
-
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: A generalized workflow for in vitro validation of NLRP3 inhibitors.
Conclusion
Targeting the NLRP3 inflammasome holds immense therapeutic promise for a multitude of inflammatory diseases. While the specific compound "this compound" remains elusive in the current scientific literature, a wealth of data exists for other potent and selective inhibitors like MCC950, OLT1177, and CY-09. By employing rigorous in vitro and in vivo experimental models and adhering to detailed protocols, researchers can effectively validate the therapeutic potential of novel NLRP3 inhibitors and contribute to the development of new treatments for debilitating inflammatory conditions. The comparative data and methodologies presented in this guide serve as a valuable resource for initiating and advancing such research endeavors.
References
- 1. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 6. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NLRP3-IN-20: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of NLRP3-IN-20, a potent inhibitor of the NLRP3 inflammasome, aligning with general best practices for laboratory chemical waste management.
Characterization and Segregation: The First Line of Defense
Experimental Protocol for Waste Characterization:
-
Consult Internal Documentation: Refer to any internal safety assessments or documentation created at the time of synthesis or purchase of this compound.
-
Assume Hazard: In the absence of specific data, assume the compound may possess characteristics of toxicity, ignitability, corrosivity, or reactivity.
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless their compatibility is confirmed. Halogenated and non-halogenated solvents, for instance, should be collected in separate containers.[1] Acids and bases must also be stored separately.[2]
Proper Waste Containment and Labeling
The integrity of waste containers and the clarity of their labels are fundamental to safe storage and disposal.
Procedure for Waste Containment:
-
Select Appropriate Containers: Use containers that are compatible with the chemical nature of this compound and any solvents used. Plastic containers are often preferred.[3] The container must have a secure screw cap and be in good condition, with no cracks or signs of deterioration.[2]
-
Avoid Overfilling: Do not fill containers beyond 90% capacity or past the neck to allow for expansion and prevent spills.[2]
-
Maintain Closed Containers: Waste containers must be kept securely capped at all times, except when adding or removing waste.[2][4]
Labeling Requirements:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name of the contents (e.g., "this compound in DMSO")
-
The approximate concentrations and volumes of the components
-
The relevant hazard pictograms (e.g., toxic, flammable)
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Storage and Disposal: Adhering to Regulatory Limits
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3] It is imperative to adhere to institutional and regulatory storage limits.
| Waste Category | Maximum Storage Quantity | Maximum Storage Time |
| Hazardous Waste | 55 gallons | 12 months (unless accumulation limits are reached sooner)[3] |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | Must be removed within 3 calendar days of reaching the limit[3] |
Disposal Workflow:
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.
Disposal of Empty Containers
Containers that once held this compound must also be disposed of properly.
-
Non-Acutely Hazardous: If the compound is not determined to be acutely hazardous, the empty container can be disposed of as regular trash after all contents have been removed and the label has been defaced.[4]
-
Acutely Hazardous: If this compound is considered an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[1][4]
Spill and Emergency Procedures
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or poses an immediate respiratory threat, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.
-
Containment (for minor spills): If the spill is small and you are trained to handle it, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use a chemical spill kit to absorb and contain the material.
-
Decontamination: Clean the spill area as recommended by your institution's safety protocols.
-
Dispose of Spill Debris: All materials used to clean the spill must be disposed of as hazardous waste.
It is the responsibility of every researcher to be familiar with and adhere to their institution's specific chemical hygiene and waste disposal plans. Always consult your EH&S department for guidance on the disposal of any new or unfamiliar chemical compound.
References
Essential Safety and Logistical Information for Handling Nlrp3-IN-20
For researchers, scientists, and drug development professionals working with the NLRP3 inflammasome inhibitor, Nlrp3-IN-20, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, it is crucial to treat this and similar novel research compounds as potentially hazardous. Standard laboratory best practices for handling chemical compounds should be strictly followed.
Assumed Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye, skin, and respiratory tract irritation.
-
The toxicological properties have not been fully investigated.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended. |
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or solution mists.
-
Handle in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Recommended storage temperature is -20°C for long-term stability.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste: Collect any solid this compound and contaminated consumables (e.g., weigh paper, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a research setting, from receipt to disposal.
Disclaimer: This information is intended for guidance only and is based on general laboratory safety principles for handling research chemicals. It is not a substitute for a formal risk assessment or the specific information that would be provided in a manufacturer's Safety Data Sheet (SDS). Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
